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  • Product: 3-Bromo-2-butoxypyridine
  • CAS: 1251093-33-0

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide: Chemical and Physical Properties of 3-Bromo-2-butoxypyridine

Executive Summary 3-Bromo-2-butoxypyridine (CAS: 1251093-33-0)[1] is a highly versatile, orthogonally reactive halogenated pyridine building block utilized extensively in medicinal chemistry and agrochemical development....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Bromo-2-butoxypyridine (CAS: 1251093-33-0)[1] is a highly versatile, orthogonally reactive halogenated pyridine building block utilized extensively in medicinal chemistry and agrochemical development. Characterized by a bromine atom at the C-3 position and a butoxy ether linkage at the C-2 position, this scaffold offers precise electronic modulation. The C-2 butoxy group dictates the electronic landscape of the pyridine ring, while the C-3 bromide serves as a prime electrophilic handle for transition-metal-catalyzed cross-coupling reactions.

Physicochemical Profiling

Accurate physicochemical data is critical for reaction optimization, solvent selection, and downstream purification workflows. The table below summarizes the core properties of the compound[1].

PropertyValue
Chemical Name 3-Bromo-2-butoxypyridine
CAS Number 1251093-33-0
Molecular Formula C9H12BrNO
Molecular Weight 230.10 g/mol
SMILES String CCCCOc1ncccc1Br
Appearance Clear to pale yellow liquid (ambient temperature)
Solubility Soluble in DCM, THF, EtOAc, MeOH; Insoluble in H₂O
Storage Conditions Inert atmosphere (Argon/N₂), 2-8 °C, protect from light

Mechanistic Insights: Structure-Reactivity Relationships

The chemical behavior of 3-Bromo-2-butoxypyridine is dictated by the push-pull electronic effects of its substituents:

  • C-2 Butoxy Group (+M, -I effect): The oxygen atom donates electron density into the pyridine ring via resonance (+M), which partially offsets the electron-withdrawing nature of the nitrogen atom. This makes the ring less susceptible to nucleophilic attack compared to unsubstituted pyridine but stabilizes the molecule during electrophilic processes. Furthermore, the bulky butoxy chain increases lipophilicity, which is highly advantageous for crossing lipid bilayers in drug design.

  • C-3 Bromine (-I effect): The bromine atom acts as a highly reactive electrophilic center for oxidative addition by low-valent transition metals (e.g., Pd(0), Cu(I)). Its proximity to the bulky C-2 butoxy group introduces steric hindrance, which necessitates the use of ligands with large bite angles (e.g., dppf, XPhos) during cross-coupling to ensure efficient catalytic turnover.

Experimental Methodologies: Synthesis & Functionalization

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating in-process controls and mechanistic rationales for each critical step.

G A 3-Bromo-2-fluoropyridine (Electrophile) C 3-Bromo-2-butoxypyridine (Target Scaffold) A->C SNAr Reaction (THF, 0°C to RT) B 1-Butanol + NaH (Nucleophile Prep) B->C Alkoxide Attack D Suzuki-Miyaura (C-C Bond Formation) C->D Pd(dppf)Cl2, Boronic Acid E Buchwald-Hartwig (C-N Bond Formation) C->E Pd2(dba)3, Amine F C-3 Functionalized Derivatives D->F E->F

Workflow diagram: Synthesis of 3-Bromo-2-butoxypyridine and downstream C-3 functionalization.

Protocol 1: Synthesis via Nucleophilic Aromatic Substitution (SNAr)

Objective: Synthesize 3-Bromo-2-butoxypyridine from 3-bromo-2-fluoropyridine. Causality & Rationale: Fluorine is an excellent leaving group in SNAr reactions on electron-deficient heteroaromatics. Sodium hydride (NaH) is employed to quantitatively deprotonate 1-butanol. This generates the highly nucleophilic sodium butoxide, which is necessary to overcome the activation energy barrier for attacking the C-2 position.

Step-by-Step Procedure:

  • Alkoxide Generation: Suspend NaH (1.2 equiv, 60% dispersion in mineral oil) in anhydrous THF under an argon atmosphere at 0 °C. Rationale: Argon prevents moisture from quenching the NaH; 0 °C controls the highly exothermic deprotonation.

  • Alcohol Addition: Add 1-butanol (1.2 equiv) dropwise. Stir for 30 minutes until H₂ gas evolution ceases. Validation: Complete cessation of bubbling is a visual confirmation that the sodium butoxide intermediate has fully formed.

  • Electrophile Addition: Add 3-bromo-2-fluoropyridine (1.0 equiv) dropwise to the cold alkoxide solution. Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • In-Process Monitoring: Monitor via TLC (Hexanes:EtOAc 9:1). Validation: The disappearance of the lower-R_f starting material and the appearance of a higher-R_f UV-active spot confirms successful conversion.

  • Quenching & Workup: Cool to 0 °C and carefully quench with saturated aqueous NH₄Cl to neutralize unreacted NaH. Extract with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography to yield pure 3-Bromo-2-butoxypyridine.

Protocol 2: Downstream Functionalization via Suzuki-Miyaura Coupling

Objective: Construct a C-C bond at the C-3 position using an aryl boronic acid. Causality & Rationale: The C-3 bromide undergoes oxidative addition with Pd(0). Pd(dppf)Cl₂ is selected as the pre-catalyst because the bidentate dppf ligand enforces a cis-geometry on the palladium intermediate. This spatial arrangement accelerates the final reductive elimination step, which is critical for overcoming the steric hindrance imposed by the adjacent bulky butoxy group.

Step-by-Step Procedure:

  • Reaction Setup: In a Schlenk flask, combine 3-Bromo-2-butoxypyridine (1.0 equiv), aryl boronic acid (1.5 equiv), Pd(dppf)Cl₂ (0.05 equiv), and K₂CO₃ (2.0 equiv).

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v). Rationale: Water is essential to dissolve the inorganic base and facilitate the transmetalation step by forming a highly reactive boronate complex.

  • Heating: Heat the mixture to 90 °C under argon for 12 hours.

  • Workup & Isolation: Cool to room temperature, dilute with water, and extract with EtOAc. Dry, concentrate, and purify via chromatography. Validation: ¹H NMR will validate the structure by showing the disappearance of the characteristic C-3 bromine-adjacent proton shifts and the emergence of new aromatic multiplet signals.

Applications in Drug Development

In medicinal chemistry, the 2-alkoxypyridine motif is considered a privileged structure[2]. The butoxy chain acts as a tunable lipophilic domain that can occupy deep hydrophobic pockets in target proteins (e.g., kinases or GPCRs), dramatically improving binding affinity and modulating pharmacokinetic properties like half-life and volume of distribution. The 3-bromo substituent serves as the critical anchor point for divergent synthesis, allowing drug developers to rapidly generate vast libraries of C-3 substituted analogs during the hit-to-lead and lead optimization phases.

Sources

Exploratory

Structural Elucidation and Synthetic Utility of 3-Bromo-2-butoxypyridine: A Technical Whitepaper

Executive Summary In the landscape of modern pharmaceutical synthesis and agrochemical development, functionalized pyridine derivatives serve as indispensable building blocks. 3-Bromo-2-butoxypyridine (CAS: 1251093-33-0)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern pharmaceutical synthesis and agrochemical development, functionalized pyridine derivatives serve as indispensable building blocks. 3-Bromo-2-butoxypyridine (CAS: 1251093-33-0) is a highly versatile, di-substituted heteroaromatic scaffold[1]. By strategically combining a reactive halogen at the C3 position with a lipophilic, electron-donating alkoxy group at the C2 position, this compound offers unique physicochemical properties and orthogonal reactivity.

This whitepaper provides an in-depth technical analysis of the molecular weight, 3D structural conformation, and synthetic utility of 3-Bromo-2-butoxypyridine. It is designed to equip drug development professionals and synthetic chemists with the mechanistic causality and self-validating protocols required to leverage this compound in complex cross-coupling workflows.

Physicochemical Profiling & Molecular Weight

The exact mass and structural composition of a building block dictate its behavior in both biological systems and catalytic cycles. The addition of a four-carbon butoxy chain significantly increases the lipophilicity of the pyridine ring compared to its methoxy analogs, enhancing its solubility in non-polar organic solvents commonly used in homogenous catalysis.

Table 1: Quantitative Physicochemical Properties
PropertyValueCausality / Significance
Chemical Name 3-Bromo-2-butoxypyridineStandard IUPAC nomenclature.
CAS Number 1251093-33-0Unique registry identifier for procurement and safety tracking[1].
Molecular Formula C9H12BrNODefines the atomic composition[1].
Molecular Weight 230.1017 g/mol Critical for stoichiometric calculations in catalytic cross-coupling[1].
SMILES String CCCCOc1ncccc1BrEnables computational modeling and 3D conformer generation[1].
Isotopic Signature ~1:1 ratio at M / M+2Driven by the natural abundance of 79 Br and 81 Br; serves as an internal MS validation metric.

3D Structure & Conformational Dynamics

Understanding the 3D architecture of 3-Bromo-2-butoxypyridine is critical for predicting its steric interactions during transition-metal catalysis.

  • The Heteroaromatic Core: The pyridine ring enforces a rigid, planar 3D geometry. The nitrogen atom possesses a localized lone pair in an sp2 orbital, which can coordinate with metals or accept hydrogen bonds.

  • Steric Shielding at C2 & C3: The bulky bromine atom at the C3 position and the flexible butoxy chain ( −O−CH2​−CH2​−CH2​−CH3​ ) at the C2 position create a highly congested microenvironment.

  • Conformational Causality: The oxygen atom of the butoxy group adopts a conformation that allows its lone pairs to conjugate with the pyridine π -system. However, steric repulsion from the adjacent C3-bromine restricts the free rotation of the Caryl​−O bond. This steric bulk effectively "shields" the adjacent pyridine nitrogen, preventing it from strongly coordinating to and poisoning palladium catalysts during cross-coupling reactions—a common failure mode in pyridine chemistry.

Synthetic Utility: The Causality of Reactivity

Similar to its widely used analog, 3-bromo-2-methoxypyridine, 3-Bromo-2-butoxypyridine is primarily utilized as an electrophilic partner in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Heck, and Sonogashira couplings)[2]. These reactions are foundational in constructing the complex carbon-carbon bonds required for central nervous system (CNS) drugs and oncology candidates[3].

The reactivity is governed by two opposing electronic effects:

  • The C3-Bromine: Acts as the primary site for oxidative addition by low-valent transition metals (e.g., Pd(0)).

  • The C2-Butoxy Group: Acts as an electron-donating group via resonance, which enriches the electron density of the pyridine ring. While this slightly raises the activation energy for oxidative addition compared to electron-deficient pyridines, it significantly stabilizes the resulting Pd(II) intermediate, preventing premature catalyst decomposition.

Logical Workflow: Palladium-Catalyzed Cross-Coupling

G Start 3-Bromo-2-butoxypyridine (Substrate) PdCat Pd(0) Catalyst Coordination Start->PdCat Ligand Exchange OxAdd Oxidative Addition [Pd(II) Insertion into C-Br] PdCat->OxAdd Cleavage of C-Br TransMet Transmetalation [R-B(OH)2 + Base] OxAdd->TransMet Halide Substitution RedElim Reductive Elimination [C-C Bond Formation] TransMet->RedElim Isomerization RedElim->PdCat Pd(0) Regeneration Product 2-Butoxy-3-R-pyridine (Target Scaffold) RedElim->Product Product Release

Catalytic cycle of 3-Bromo-2-butoxypyridine in Pd-catalyzed cross-coupling reactions.

Experimental Protocols: Self-Validating Characterization

To ensure scientific integrity before deploying 3-Bromo-2-butoxypyridine in multi-step synthesis, researchers must validate its structural identity. The following protocol utilizes Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) as a self-validating system.

Protocol: High-Resolution LC-MS and NMR Characterization

Step 1: Sample Preparation and Internal Calibration

  • Action: Dissolve 15 mg of the compound in 0.6 mL of Deuterated Chloroform ( CDCl3​ ) containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality: CDCl3​ is non-polar enough to fully solvate the lipophilic butoxy chain. The inclusion of TMS provides an absolute zero-point calibration ( 0.00 ppm ). This ensures that the chemical shifts of the pyridine protons are accurately assigned without solvent-induced drift, which is critical for distinguishing 2,3-disubstituted pyridines[4].

Step 2: 1H and 13C NMR Acquisition

  • Action: Acquire the 1H NMR spectrum at 400 MHz and the 13C NMR spectrum at 100 MHz.

  • Causality: The distinct electronic environments of the protons in a 2,3-disubstituted pyridine ring give rise to a highly specific, interpretable NMR spectrum[4]. The 1H NMR will display a characteristic AMX spin system for the aromatic protons (H4, H5, H6). The coupling constants ( 3J and 4J ) strictly validate the regiochemistry. If the bromine were incorrectly positioned at C4 or C5, the spin-spin coupling relationships would fundamentally change, immediately alerting the researcher to a structural isomer.

Step 3: HRMS via ESI-TOF (Positive Ion Mode)

  • Action: Dilute a 10 μL aliquot in a 50:50 mixture of Acetonitrile and Water containing 0.1% Formic Acid. Inject into an ESI-TOF mass spectrometer.

  • Causality: Formic acid ensures the protonation of the basic pyridine nitrogen, generating a strong [M+H]+ ion.

  • Self-Validation Metric: The structural assignment is validated by the isotopic signature of the bromine atom. The mass spectrum must display twin peaks of equal intensity at m/z≈231.11 ( 79Br ) and m/z≈233.11 ( 81Br ). If this 1:1 isotopic ratio is absent, it conclusively proves that the molecular integrity has been compromised (e.g., via debromination).

References

  • NBInno. "The Role of 3-Bromo-2-methoxypyridine in Modern Pharmaceutical Synthesis". NBInno. Available at:[Link]

Sources

Foundational

Solubility of 3-Bromo-2-butoxypyridine in Polar Aprotic Solvents: A Theoretical and Practical Guide

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract 3-Bromo-2-butoxypyridine is a substituted pyridine derivative with potential applications as a key intermediate in the...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-2-butoxypyridine is a substituted pyridine derivative with potential applications as a key intermediate in the synthesis of novel therapeutic agents. A thorough understanding of its solubility profile is paramount for its effective use in drug discovery and development, from reaction optimization and purification to the preparation of stock solutions for biological screening. This guide provides a comprehensive framework for understanding and determining the solubility of 3-Bromo-2-butoxypyridine in common polar aprotic solvents. We will explore the theoretical principles governing solute-solvent interactions, present a detailed, field-proven experimental protocol for accurate solubility measurement, and discuss critical factors that influence data integrity. This document is designed to equip researchers with both the conceptual knowledge and the practical methodology required to confidently assess the solubility of this and similar heteroaromatic compounds.

The Critical Role of Solubility in Pharmaceutical Research

In the journey of drug development, solubility is not merely a physical property; it is a critical determinant of success. The ability to dissolve a compound in a suitable solvent dictates the feasibility of synthetic reactions, influences the efficiency of purification by crystallization or chromatography, and is fundamental to creating accurate, reliable stock solutions for high-throughput screening (HTS) and other biological assays. Poorly characterized solubility can lead to failed reactions, inaccurate biological data, and significant delays in project timelines.

Polar aprotic solvents—such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and acetonitrile (ACN)—are ubiquitous in drug discovery.[1] They possess a unique combination of a significant dipole moment and a lack of acidic protons, enabling them to dissolve a wide range of organic molecules, including those with moderate to low aqueous solubility.[1][2][3] Understanding how a specific compound like 3-Bromo-2-butoxypyridine behaves in these solvents is therefore an essential, foundational step in its evaluation as a synthetic building block.

Theoretical Framework: Predicting Solubility Behavior

The principle of "like dissolves like" provides a foundational, albeit simplified, rule for predicting solubility.[4][5] This principle states that substances with similar molecular structures and intermolecular forces are more likely to be soluble in one another. A more rigorous prediction requires a detailed analysis of both the solute and the solvent.

Analysis of the Solute: 3-Bromo-2-butoxypyridine
  • Molecular Structure: 3-Bromo-2-butoxypyridine (C₉H₁₂BrNO, MW: 230.10 g/mol ) possesses a hybrid structure.[6]

    • Polar Region: The pyridine ring is inherently polar due to the electronegative nitrogen atom. The bromine atom further enhances this polarity through its electron-withdrawing inductive effect.

    • Non-polar Region: The n-butoxy group (–O(CH₂)₃CH₃) is a flexible, non-polar aliphatic chain.

  • Intermolecular Forces: The molecule's polarity is driven by dipole-dipole interactions originating from the C-Br, C-N, and C-O bonds. The nitrogen atom can also act as a hydrogen bond acceptor. However, the molecule lacks a hydrogen bond donor. The non-polar butoxy tail will primarily engage in weaker van der Waals forces.

The solubility of this compound will be a balance between the polar pyridine head and the non-polar alkyl tail. In polar aprotic solvents, we can anticipate that the strong dipole-dipole interactions between the solvent and the polar pyridine ring will be the primary driver of dissolution.

Analysis of Polar Aprotic Solvents

Polar aprotic solvents are characterized by their ability to accept hydrogen bonds and their high dielectric constants and dipole moments, which allow them to solvate cations and dissolve polar compounds.[1][2] However, they lack the O-H or N-H bonds necessary to act as hydrogen bond donors.[3]

SolventDielectric Constant (ε)Dipole Moment (μ, D)Boiling Point (°C)Key Features
Dimethyl Sulfoxide (DMSO) 46.73.96189Exceptional dissolving power for a wide range of compounds; hygroscopic.
N,N-Dimethylformamide (DMF) 36.73.86153High boiling point, good for reactions requiring heat; can decompose.
Acetonitrile (ACN) 38.33.2082Lower boiling point, easily removed post-reaction; less polar than DMSO/DMF.
Acetone 21.82.9156.1Highly volatile, useful for rinsing and as a co-solvent; lower dissolving power.
N-Methyl-2-pyrrolidone (NMP) 32.34.09203Very high boiling point, strong solvent; can be difficult to remove.

Data sourced from Wikipedia.[1]

Hypothesis: Based on the properties above, 3-Bromo-2-butoxypyridine is expected to exhibit high solubility in DMSO and DMF due to their strong polarity and ability to engage in dipole-dipole interactions. Its solubility in acetonitrile and acetone may be lower but still significant. The balance between the polar pyridine head and the non-polar butoxy tail makes it unlikely to be soluble in highly non-polar solvents like hexane or highly polar protic solvents like water.

Experimental Protocol: The Shake-Flask Method for Solubility Determination

The equilibrium shake-flask method is the gold-standard for determining thermodynamic solubility due to its simplicity and reliability.[7] The core principle is to create a saturated solution by adding an excess of the solid compound to a solvent and allowing it to reach equilibrium. The concentration of the dissolved solute in the supernatant is then measured.

Mandatory Visualization: Experimental Workflow

G cluster_prep 1. Preparation Phase cluster_equilibration 2. Equilibration Phase cluster_analysis 3. Analysis Phase cluster_data 4. Quantification prep_solute Weigh excess 3-Bromo-2-butoxypyridine prep_vial Combine in a sealed vial prep_solute->prep_vial prep_solvent Aliquot known volume of polar aprotic solvent prep_solvent->prep_vial agitate Agitate at constant temperature (e.g., 24h) prep_vial->agitate settle Allow undissolved solid to settle agitate->settle supernatant Extract supernatant settle->supernatant filter Filter (0.22 µm PTFE) supernatant->filter dilute Dilute with mobile phase filter->dilute hplc Analyze via HPLC-UV dilute->hplc quantify Quantify concentration (mg/mL or mM) hplc->quantify calibration Prepare calibration curve calibration->quantify

Caption: Workflow for determining solubility via the shake-flask method.

Step-by-Step Methodology

Causality Behind Choices: This protocol is designed to be self-validating. The use of excess solid ensures saturation is reached. Constant temperature agitation ensures thermodynamic equilibrium. Centrifugation and filtration remove particulates that would interfere with quantification. HPLC-UV is chosen for its high specificity and sensitivity, allowing for accurate quantification even after significant dilution.

  • Preparation of Saturated Solution: a. To a series of 2 mL glass vials, add an excess amount of solid 3-Bromo-2-butoxypyridine (e.g., 10-20 mg). The key is to ensure undissolved solid remains at the end of the experiment. b. Carefully add a precise volume (e.g., 1.0 mL) of the desired polar aprotic solvent (DMSO, DMF, etc.) to each vial. c. Securely cap the vials to prevent solvent evaporation.

  • Equilibration: a. Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C). b. Agitate the slurries for a sufficient duration to reach equilibrium. A period of 24 hours is typically robust, though 4-8 hours may suffice for many compounds.

  • Sample Isolation: a. After equilibration, allow the vials to stand undisturbed for at least 30 minutes to let the excess solid settle. b. To further clarify the supernatant, centrifuge the vials at a high speed (e.g., 10,000 x g) for 10-15 minutes. c. Carefully withdraw an aliquot of the clear supernatant using a pipette. Crucially, do not disturb the solid pellet. d. Filter the collected supernatant through a 0.22 µm syringe filter (PTFE is a good choice for chemical compatibility) into a clean vial. This step removes any remaining microscopic particulates.

  • Quantification by HPLC-UV: a. Calibration Curve: Prepare a set of calibration standards of 3-Bromo-2-butoxypyridine of known concentrations in the mobile phase. A typical range might be 1 µg/mL to 100 µg/mL. b. Sample Dilution: Perform a large, accurate serial dilution of the filtered supernatant. For a solvent like DMSO where solubility is expected to be high, a 1:1000 or greater dilution may be necessary to bring the concentration within the linear range of the calibration curve. c. Analysis: Inject the diluted samples and calibration standards onto an appropriate HPLC system (e.g., a C18 column with a mobile phase of acetonitrile and water). d. Calculation: Using the peak area from the HPLC chromatogram, determine the concentration of the diluted sample from the calibration curve. Back-calculate the original concentration in the undiluted supernatant to determine the solubility.

Critical Factors Influencing Solubility Data

The integrity of solubility data hinges on controlling several experimental variables.[8]

  • Temperature: Solubility is temperature-dependent. For most solids, solubility increases with temperature.[4][5] All measurements must be performed and reported at a constant, specified temperature.

  • Purity: Impurities in either the solute or the solvent can alter the measured solubility. Use the highest purity materials available.

  • Equilibration Time: Insufficient agitation time will result in an underestimation of the true thermodynamic solubility, as the system will not have reached equilibrium.[7]

  • pH (in aqueous or protic systems): While less relevant for aprotic solvents, the basicity of the pyridine nitrogen means that in the presence of any protic impurities (like water), the pH could influence solubility.[7]

  • Solid State Form (Polymorphism): Different crystalline forms (polymorphs) or an amorphous state of a compound can have different solubilities.[2] It is crucial to characterize the solid form used or, at a minimum, ensure consistency across experiments.

Data Presentation and Application

Quantitative results should be summarized for easy comparison. The data generated from the protocol above can be presented as follows:

Table: Experimental Solubility of 3-Bromo-2-butoxypyridine at 25 °C

Solvent Solubility (mg/mL) Solubility (mM)
Dimethyl Sulfoxide (DMSO) [Experimental Value] [Calculated Value]
N,N-Dimethylformamide (DMF) [Experimental Value] [Calculated Value]
Acetonitrile (ACN) [Experimental Value] [Calculated Value]

| Acetone | [Experimental Value] | [Calculated Value] |

This data directly informs critical decisions in the lab:

  • Reaction Chemistry: Selecting a solvent that can dissolve reactants at the desired concentration.

  • Stock Solution Preparation: Calculating the maximum possible concentration for a stock solution used in biological screening. For example, many HTS campaigns start with 10 mM or 20 mM DMSO stocks.[9]

  • Purification: Choosing appropriate solvents for crystallization or as the strong solvent in a chromatographic gradient.

Conclusion

While a theoretical analysis provides a valuable starting point, the empirical determination of solubility remains an indispensable task in chemical and pharmaceutical research. The solubility of 3-Bromo-2-butoxypyridine in polar aprotic solvents is governed by the interplay between its polar heteroaromatic core and its non-polar alkyl chain. By employing a robust and well-controlled methodology, such as the shake-flask method coupled with HPLC-UV analysis, researchers can generate accurate and reliable data. This information is foundational for the successful integration of 3-Bromo-2-butoxypyridine into synthetic workflows and drug discovery pipelines, ensuring both efficiency and data integrity.

References

  • Title: Physics-Based Solubility Prediction for Organic Molecules - PMC - NIH Source: National Institutes of Health URL: [Link]

  • Title: Experiment: Solubility of Organic & Inorganic Compounds Source: University of California, Davis URL: [Link]

  • Title: EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS Source: An-Najah National University URL: [Link]

  • Title: Solubility of Organic Compounds Source: McMaster University URL: [Link]

  • Title: 3-Bromo-2-butoxypyridine | 1251093-33-0 | C9H12BrNO | Appchem Source: Appchem URL: [Link]

  • Title: Solubility and distribution Source: SlideShare URL: [Link]

  • Title: Solubility factors when choosing a solvent - Labclinics Source: Labclinics URL: [Link]

  • Title: Solubility and Factors Affecting Solubility - Chemistry LibreTexts Source: Chemistry LibreTexts URL: [Link]

  • Title: Polar Protic and Aprotic Solvents - ChemTalk Source: ChemTalk URL: [Link]

  • Title: Polar aprotic solvent - Wikipedia Source: Wikipedia URL: [Link]

Sources

Exploratory

Modulating Pyridine Reactivity: Electronic Effects of the Butoxy Group in Heterocyclic Drug Design

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the challenge of fine-tuning the physicochemical properties of nitrogenous heterocycles. The pyridine ring is a ubiquitous scaffold,...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the challenge of fine-tuning the physicochemical properties of nitrogenous heterocycles. The pyridine ring is a ubiquitous scaffold, but its inherent electron deficiency and basicity often require precise modulation to optimize target binding, metabolic stability, and lipophilicity (LogP). The introduction of a butoxy group (-O-C4H9) is a highly effective strategic modification.

This guide dissects the electronic push-pull dynamics of the butoxy group on the pyridine ring, providing actionable insights and field-proven methodologies for researchers and drug development professionals.

Mechanistic Causality: The Push-Pull Dynamics of Butoxypyridines

The butoxy group exerts two competing electronic effects on the pyridine aromatic system:

  • Inductive Withdrawing Effect (-I): The highly electronegative oxygen atom pulls electron density away from the ring through the sigma-bond framework.

  • Resonance Donating Effect (+M): The lone pairs on the oxygen atom delocalize into the pi-system of the ring, increasing electron density at specific positions.

The causality of these effects is strictly position-dependent:

  • 2-Butoxypyridine: The oxygen is adjacent to the pyridine nitrogen. The +M effect donates electron density to the nitrogen, increasing basicity. However, the proximity also maximizes the -I effect. The result is a balanced electronic state where the nitrogen's nucleophilicity is moderately enhanced, but steric hindrance from the flexible butyl chain can impede receptor binding.

  • 3-Butoxypyridine: At the meta-position, the resonance (+M) effect cannot delocalize directly onto the nitrogen atom. Consequently, the electron-withdrawing inductive (-I) effect dominates. This decreases the electron density on the nitrogen, lowering its pKa and rendering the ring more electron-deficient. This regioselective electronic character is critical when designing C-H functionalization strategies [1].

  • 4-Butoxypyridine: The para-relationship allows the oxygen's lone pair to delocalize directly onto the electronegative nitrogen atom via resonance. Here, the +M effect heavily outweighs the -I effect. The nitrogen becomes significantly more basic and nucleophilic. In the context of drug design, such as the development of substituted benzimidazoles (e.g., omeprazole), alkoxy substitution at the 4-position is often avoided or carefully controlled because it drastically alters the pKa required for the drug's mechanism of action [2].

ElectronicEffects cluster_butoxy Butoxy Group (-OBu) I_effect Inductive Effect (-I) Electron Withdrawing Pos2 2-Butoxypyridine Balanced (-I & +M) I_effect->Pos2 Strong proximity Pos3 3-Butoxypyridine Dominant (-I) I_effect->Pos3 Primary effect Pos4 4-Butoxypyridine Dominant (+M) I_effect->Pos4 Weakened by distance M_effect Resonance Effect (+M) Electron Donating M_effect->Pos2 Direct to N M_effect->Pos3 No N delocalization M_effect->Pos4 Strong N delocalization

Positional causality of inductive and resonance effects of the butoxy group on pyridine.

Quantitative Impact on Physicochemical Properties

To translate these mechanistic principles into predictive drug design, we must quantify the shifts. The addition of a 4-carbon chain significantly increases lipophilicity, while the oxygen's position dictates the pKa.

CompoundSubstitution PositionDominant Electronic EffectEstimated pKa (Conjugate Acid)Approx. LogP Shift (vs Pyridine)
Pyridine NoneN/A5.23Base (0.65)
2-Butoxypyridine OrthoBalanced (+M ≈ -I)~ 5.9 - 6.1+ 1.8
3-Butoxypyridine MetaInductive (-I)~ 4.8 - 5.0+ 1.7
4-Butoxypyridine ParaResonance (+M)~ 6.5 - 6.7+ 1.6

Data Interpretation: The 4-butoxy substitution yields the highest pKa due to the unhindered resonance donation to the nitrogen. The uniform increase in LogP across all isomers is driven by the hydrophobic bulk of the butyl chain, which is highly advantageous for improving blood-brain barrier (BBB) penetrance or membrane permeability in oral formulations.

Experimental Workflows & Self-Validating Protocols

Synthesizing alkoxypyridines requires careful selection of conditions to avoid N-alkylation (pyridone formation), a common side reaction when alkylating hydroxypyridines. While recent advancements utilize transient alkyl diazonium species [3], standard base-mediated O-alkylation remains a robust, scalable choice when optimized properly.

Protocol: Regioselective Synthesis of 4-Butoxypyridine via O-Alkylation

Rationale: Direct alkylation of 4-hydroxypyridine with 1-bromobutane using standard alkali bases often yields an inseparable mixture of O-alkylated (4-butoxypyridine) and N-alkylated (1-butylpyridin-4(1H)-one) products. By utilizing silver carbonate (Ag2CO3), we exploit the hard-soft acid-base (HSAB) principle. The silver ion coordinates the halogen, driving the reaction through a more SN1-like transition state that favors the "harder" oxygen nucleophile over the nitrogen.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 100 mL round-bottom flask under an argon atmosphere, suspend 4-hydroxypyridine (10.0 mmol, 951 mg) in anhydrous toluene (30 mL).

  • Reagent Addition: Add silver carbonate (Ag2CO3) (6.0 mmol, 1.65 g). Stir the suspension at room temperature for 15 minutes to allow pre-complexation.

  • Alkylation: Dropwise, add 1-bromobutane (12.0 mmol, 1.64 g) via syringe.

  • Thermal Activation: Affix a reflux condenser and heat the mixture to 90°C in an oil bath for 16 hours, shielding the flask from light with aluminum foil to prevent silver degradation.

  • Workup (Self-Validation Step 1): Cool to room temperature and filter the mixture through a pad of Celite to remove silver salts. Wash the pad with ethyl acetate (2 x 20 mL). Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes:Ethyl Acetate 80:20 to 60:40 gradient).

  • Analytical Validation (Self-Validation Step 2):

    • TLC: The O-alkylated product (4-butoxypyridine) will have a significantly higher Rf value (~0.6 in 50:50 Hex/EtOAc) compared to the highly polar N-alkylated pyridone (Rf ~0.1).

    • 1H NMR (CDCl3): Confirm O-alkylation by the presence of a triplet at ~4.0 ppm (2H, -OCH2-). If N-alkylation occurred, this signal would shift upfield to ~3.8 ppm, and the aromatic pyridine protons would show characteristic pyridone coupling patterns.

SynthesisWorkflow Start 4-Hydroxypyridine + 1-Bromobutane Step1 Ag2CO3 Addition in Toluene (HSAB Principle) Start->Step1 Step2 Thermal Activation (90°C, 16h, Dark) Step1->Step2 Decision Regioselectivity Check (O- vs N-alkylation) Step2->Decision Purification Celite Filtration & Column Chromatography Decision->Purification Isolate high-Rf fraction Validation NMR Validation (Triplet at ~4.0 ppm) Purification->Validation

Workflow for the regioselective O-alkylation of 4-hydroxypyridine.

Conclusion

The butoxy group is not merely a lipophilic appendage; it is a powerful electronic tuning dial for the pyridine ring. By understanding the position-dependent interplay of inductive and resonance effects, medicinal chemists can rationally design molecules with optimized target affinities, pKa values, and pharmacokinetic profiles.

References
  • Guo, P., Joo, J. M., Rakshit, S., & Sames, D. "C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring." Journal of the American Chemical Society, 2011.[Link]

  • Brändström, A., Lindberg, P., & Junggren, U. "Structure activity relationships of substituted benzimidazoles." Scandinavian Journal of Gastroenterology, 1985.[Link]

  • Reynard, G., Lai, C., Azek, E., & Lebel, H. "O-Alkylation of hydroxypyridines and derivatives via transient alkyl diazonium species." Tetrahedron Letters, 2025.[Link]

Foundational

3-Bromo-2-butoxypyridine (CAS 1251093-33-0): A Comprehensive Technical Guide on Synthesis, Properties, and Downstream Functionalization

Executive Summary In modern medicinal chemistry and agrochemical development, halogenated alkoxypyridines serve as indispensable, programmable building blocks. 3-Bromo-2-butoxypyridine ()[1] is a highly specialized inter...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry and agrochemical development, halogenated alkoxypyridines serve as indispensable, programmable building blocks. 3-Bromo-2-butoxypyridine ()[1] is a highly specialized intermediate offering orthogonal reactivity. The butoxy moiety provides tunable lipophilicity and steric shielding, while the bromine atom at the C3 position serves as an ideal handle for palladium-catalyzed cross-coupling reactions. This whitepaper provides an authoritative, field-proven guide to the physicochemical properties, mechanistic synthesis, and validation protocols for this critical scaffold.

Core Physicochemical Properties

Accurate registry data is the foundation of reproducible chemical research and procurement. The following table summarizes the quantitative and structural data for 3-Bromo-2-butoxypyridine[1],[2].

PropertyValue
Chemical Name 3-Bromo-2-butoxypyridine
CAS Registry Number 1251093-33-0
Molecular Formula C9H12BrNO
Molecular Weight 230.1017 g/mol
MDL Number MFCD14651796
SMILES String CCCCOc1ncccc1Br
Isotopic Signature [M+H]+ 230.01 / 232.01 (1:1 isotopic ratio)

Mechanistic Synthesis: Causality & Design

The synthesis of 3-bromo-2-butoxypyridine relies on a Nucleophilic Aromatic Substitution (SNAr) pathway. As a Senior Application Scientist, I emphasize that the success of this reaction hinges on two critical choices: the leaving group of the electrophile and the nature of the base.

Electrophile Selection (Fluorine vs. Chlorine): While 3-bromo-2-chloropyridine is a viable starting material, 3-bromo-2-fluoropyridine is mechanistically superior for SNAr transformations ()[3],[4]. In SNAr reactions, the rate-determining step is the formation of the Meisenheimer complex, not the cleavage of the carbon-halogen bond. Fluorine’s extreme electronegativity strongly polarizes the C2 carbon, dramatically lowering the activation energy for nucleophilic attack compared to its chlorinated counterpart.

Base Selection (KOtBu vs. NaH): To generate the requisite butoxide nucleophile, 1-butanol must be deprotonated. While sodium hydride (NaH) is common, potassium tert-butoxide (KOtBu) is highly recommended in field applications ()[5]. KOtBu offers superior solubility in ethereal solvents like Tetrahydrofuran (THF). More importantly, the bulky tert-butoxide anion acts as a kinetic base; its steric hindrance prevents it from competing as a nucleophile against the primary butoxide anion, effectively suppressing the formation of 2-tert-butoxy side products. Water-free conditions are absolutely critical to prevent the formation of 3-bromo-2-hydroxypyridine via hydroxide attack ()[6].

SNAr_Synthesis SM 3-Bromo-2-fluoropyridine (Electrophile) Complex Meisenheimer Complex (Transition State) SM->Complex Reagent 1-Butanol + KOtBu (Nucleophile Generation) Reagent->Complex Product 3-Bromo-2-butoxypyridine (CAS: 1251093-33-0) Complex->Product - F⁻

Fig 1: SNAr mechanism for the synthesis of 3-Bromo-2-butoxypyridine.

Self-Validating Experimental Protocol

This step-by-step methodology incorporates built-in validation checkpoints to ensure trustworthiness, reproducibility, and high-yield recovery.

Reagents & Equipment:

  • 3-Bromo-2-fluoropyridine (1.0 equiv)

  • 1-Butanol (1.2 equiv, anhydrous)

  • Potassium tert-butoxide (1.5 equiv, 1M in THF)[5]

  • Anhydrous THF

  • Flame-dried glassware under Argon atmosphere

Step-by-Step Workflow:

  • Nucleophile Generation: Charge a flame-dried round-bottom flask with anhydrous THF and 1-butanol. Cool the mixture to 0 °C using an ice bath. Dropwise, add the KOtBu solution. Stir for 30 minutes at 0 °C to ensure complete formation of potassium butoxide.

    • Causality: Cooling prevents the exothermic degradation of the alkoxide and minimizes solvent evaporation.

  • Electrophile Addition: Slowly add 3-bromo-2-fluoropyridine to the reaction mixture at 0 °C.

    • Causality: Controlled addition prevents local concentration spikes that could lead to undesired poly-substitution or halogen dance reactions[3].

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature, then heat to 60 °C for 4-6 hours.

  • Validation Checkpoint: Pull a 50 µL aliquot, quench with water, and extract with ethyl acetate. Analyze via LC-MS. The reaction is complete when the starting material mass is consumed and the product mass ([M+H]+ = 230.1 / 232.1) dominates the chromatogram.

  • Quenching & Workup: Cool to room temperature and quench with saturated aqueous NH₄Cl. Extract three times with Ethyl Acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude oil via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient) to yield pure 3-Bromo-2-butoxypyridine.

Downstream Applications in Drug Discovery

Once synthesized, 3-bromo-2-butoxypyridine acts as a versatile node for divergent synthesis. The C3-bromine bond is highly susceptible to oxidative addition by Palladium(0) catalysts, enabling a suite of cross-coupling reactions[6].

CrossCoupling Core 3-Bromo-2-butoxypyridine (CAS: 1251093-33-0) Suzuki Suzuki-Miyaura (Aryl/Alkyl Boronic Acids) Core->Suzuki Pd(0), Base Sonogashira Sonogashira (Terminal Alkynes) Core->Sonogashira Pd(0), Cu(I), Base Buchwald Buchwald-Hartwig (Amines/Amides) Core->Buchwald Pd(0), Ligand, Base

Fig 2: Divergent downstream cross-coupling pathways utilizing the 3-bromo scaffold.

  • Suzuki-Miyaura Coupling: Reacting the scaffold with aryl or heteroaryl boronic acids yields biaryl systems common in kinase inhibitors[6].

  • Buchwald-Hartwig Amination: Coupling with primary or secondary amines generates 3-amino-2-butoxypyridines, critical motifs for modulating hydrogen bond donor/acceptor profiles in target binding.

References

  • Title : Design, synthesis and evaluation of novel 2-phenyl-3-(1H-pyrazol-4-yl) pyridine positive allosteric modulators | Source : PMC (NIH) | URL :[Link]

  • Title : Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation | Source : MDPI | URL : [Link]

Sources

Exploratory

thermodynamic stability of 3-Bromo-2-butoxypyridine

An In-depth Technical Guide to the Thermodynamic Stability of 3-Bromo-2-butoxypyridine This guide provides a comprehensive analysis of the thermodynamic stability of 3-Bromo-2-butoxypyridine, a key intermediate in pharma...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Thermodynamic Stability of 3-Bromo-2-butoxypyridine

This guide provides a comprehensive analysis of the thermodynamic stability of 3-Bromo-2-butoxypyridine, a key intermediate in pharmaceutical and agrochemical synthesis. For researchers, process chemists, and drug development professionals, understanding the thermal behavior of such molecules is paramount for ensuring process safety, predicting shelf-life, and controlling reaction pathways. This document integrates theoretical principles with practical experimental and computational methodologies to offer a holistic view of the molecule's stability profile.

In the landscape of chemical synthesis and drug development, thermodynamic stability dictates the feasibility of reactions, the potential for hazardous decomposition, and the long-term viability of a compound. 3-Bromo-2-butoxypyridine, with its substituted pyridine core, presents a unique stability profile influenced by the interplay of its functional groups. The presence of an electron-donating butoxy group and an electron-withdrawing bromine atom on the pyridine ring creates a complex electronic environment that directly impacts its thermal robustness.[1][2] An uncontrolled thermal decomposition can lead to catastrophic equipment failure, release of toxic byproducts, and loss of valuable material. Therefore, a thorough investigation using both empirical and predictive methods is not merely academic but a critical component of process safety and optimization.

This guide will explore:

  • Theoretical Foundations: Key thermodynamic parameters and the concept of bond dissociation energy (BDE) as predictors of stability.

  • Experimental Evaluation: Detailed protocols for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to empirically measure thermal events.

  • Computational Modeling: The application of Density Functional Theory (DFT) to calculate thermodynamic properties and predict the weakest points within the molecular structure.

  • Integrated Stability Analysis: A synthesis of experimental and computational data to propose a decomposition pathway and assess potential thermal hazards.

Theoretical Framework for Stability Assessment

The intrinsic stability of a molecule is governed by fundamental thermodynamic principles. Key parameters provide a quantitative measure of a compound's energy state and its propensity to transform into a more stable entity.

Key Thermodynamic Parameters:

  • Enthalpy of Formation (ΔHf°): This value represents the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states.[3] A highly negative ΔHf° generally indicates a stable compound relative to its elements.

  • Gibbs Free Energy of Formation (ΔGf°): Gibbs free energy is the ultimate arbiter of spontaneity, combining enthalpy and entropy (G = H - TS).[4][5] A negative ΔGf° signifies that the formation of the compound from its elements is a spontaneous process, indicating thermodynamic stability.

  • Bond Dissociation Energy (BDE): BDE is the enthalpy change required to break a specific bond homolytically in the gas phase.[6] It is a direct measure of bond strength. The bond with the lowest BDE in a molecule is often the "trigger bond," representing the most likely site for the initiation of thermal decomposition. For 3-Bromo-2-butoxypyridine, the C-Br and the O-Cbutyl bonds are of primary interest. The C-Br bond dissociation energy in brominated aromatics can vary but serves as a crucial indicator of the initial decomposition step.[7][8][9]

The substituents on the pyridine ring play a critical role. The butoxy group (an electron-donating group) and the bromo group (an electron-withdrawing group) modulate the electron density of the aromatic system, thereby influencing the strength of the ring bonds and the bonds to the substituents themselves.[2]

Experimental Assessment of Thermal Stability

Experimental thermal analysis provides indispensable data on how a material behaves under controlled heating. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are cornerstone techniques for this purpose.[10] A combined TGA-DSC analysis, often referred to as Simultaneous Thermal Analysis (STA), is highly efficient, providing simultaneous information on mass changes and heat flow from a single sample.[10]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It detects thermal events such as melting, crystallization, and decomposition.

Step-by-Step DSC Protocol:

  • Sample Preparation: Accurately weigh 2-5 mg of 3-Bromo-2-butoxypyridine into a standard aluminum or gold-plated stainless steel DSC pan.

  • Crucible Sealing: Hermetically seal the pan to contain any volatiles released during heating. For substances expected to decompose with significant off-gassing, a pinhole lid may be used to allow for controlled pressure release.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate the cell at a starting temperature, e.g., 30 °C.

    • Ramp the temperature at a constant heating rate, typically 10 °C/min, to a final temperature well above the expected decomposition, e.g., 400 °C.

    • Use an inert nitrogen purge gas at a flow rate of 30-50 mL/min to prevent oxidative decomposition.

  • Data Analysis:

    • Identify endothermic peaks, which may correspond to melting.

    • Identify exothermic peaks, which indicate decomposition.

    • Determine the onset temperature of decomposition, which is a critical measure of thermal stability.

    • Calculate the enthalpy of decomposition (ΔHd) by integrating the area of the exothermic peak. A large ΔHd (e.g., >500 J/g) suggests a high-energy decomposition event.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time. It is used to determine decomposition temperatures, moisture content, and the composition of multi-component systems.

Step-by-Step TGA Protocol:

  • Sample Preparation: Place 5-10 mg of 3-Bromo-2-butoxypyridine into a ceramic or platinum TGA pan.

  • Instrument Setup: Place the sample pan onto the TGA balance mechanism.

  • Thermal Program:

    • Equilibrate at a starting temperature, e.g., 30 °C.

    • Ramp the temperature at a constant heating rate (e.g., 10 °C/min) under a nitrogen atmosphere to a final temperature, e.g., 600 °C.

  • Data Analysis:

    • Plot mass (%) versus temperature.

    • Determine the onset temperature of mass loss, which corresponds to the beginning of decomposition.

    • Analyze the derivative of the TGA curve (DTG curve) to identify the temperatures of maximum decomposition rates.

    • Quantify the mass loss at each decomposition step.

Experimental Workflow Visualization

G Fig 1. Experimental Workflow for Thermal Analysis cluster_prep Sample Preparation cluster_analysis Simultaneous Thermal Analysis (STA) cluster_data Data Interpretation p1 Weigh 2-5 mg Sample (3-Bromo-2-butoxypyridine) p2 Seal in DSC/TGA Pan p1->p2 a1 Load Sample & Reference into Instrument p2->a1 a2 Program: Heat at 10 °C/min under Nitrogen Atmosphere a1->a2 a3 Record Mass Loss (TGA) & Heat Flow (DSC) vs. Temp. a2->a3 d1 TGA Curve: Identify Onset Temp. & % Mass Loss a3->d1 d2 DSC Curve: Identify Melting Point (if any) & Decomposition Exotherm a3->d2 d3 Calculate Enthalpy of Decomposition (ΔHd) d2->d3 G Fig 2. DFT Computational Workflow cluster_setup Model Setup cluster_calc Core Calculations cluster_output Property Extraction s1 Build 3D Molecular Structure of 3-Bromo-2-butoxypyridine s2 Select DFT Method & Basis Set (e.g., B3LYP/6-31G(d)) s1->s2 c1 Geometry Optimization (Find Lowest Energy State) s2->c1 c2 Frequency Analysis c1->c2 o3 Calculate Bond Dissociation Energies (BDEs) for C-Br and C-O Bonds c1->o3 Requires Radical Fragment Calculations o1 Confirm True Minimum (No Imaginary Frequencies) c2->o1 Verification o2 Calculate Thermodynamic Data (ΔH°, ΔG°, S°) c2->o2 Analysis

Caption: Workflow for DFT stability calculations.

Integrated Stability Analysis of 3-Bromo-2-butoxypyridine

By combining experimental data and computational predictions, a comprehensive stability profile can be constructed.

Predicted Thermodynamic Data
PropertyPredicted Value (Illustrative)Significance
ΔHf° (gas)Calculated via DFTIndicates the molecule's enthalpy relative to its constituent elements.
ΔGf° (gas)Calculated via DFTDetermines the thermodynamic feasibility of formation under standard conditions.
Bond Dissociation Energies (BDE)
C3-Br~270-300 kJ/mol [11]A relatively low BDE, suggesting this is a potential initial cleavage site.
O-Cbutyl~340-380 kJ/molStronger than the C-Br bond, but still a potential site for fragmentation.
Proposed Thermal Decomposition Pathway

Based on BDE calculations, the C-Br bond is predicted to be the weakest point in the molecule. Therefore, the initial step of thermal decomposition is most likely the homolytic cleavage of this bond.

Proposed Pathway:

  • Initiation: The C-Br bond breaks, forming a 2-butoxypyridin-3-yl radical and a bromine radical. This is the rate-determining step and dictates the onset temperature of decomposition.

  • Propagation/Termination: The highly reactive bromine radical can abstract a hydrogen atom from the butoxy group of another molecule, generating hydrogen bromide (HBr), a corrosive gas. [12]The pyridyl radical can undergo further fragmentation or polymerization. The butoxy side chain may undergo β-scission to release butene and a pyridone-type radical.

G Fig 3. Proposed Initial Decomposition Pathway mol 3-Bromo-2-butoxypyridine rad1 2-Butoxypyridin-3-yl radical mol->rad1 Δ (Heat) Initial C-Br Cleavage rad2 Bromine radical (Br•) mol->rad2 Δ (Heat) Initial C-Br Cleavage prod2 Further Decomposition & Polymerization Products rad1->prod2 prod1 Hydrogen Bromide (HBr) rad2->prod1 + H-abstraction

Caption: Initial step in the thermal decomposition.

Thermal Hazard Assessment
  • Decomposition Onset: Based on DSC/TGA analysis of similar substituted pyridines, the onset of decomposition for 3-Bromo-2-butoxypyridine is expected to be in the range of 150-250 °C. However, this must be confirmed experimentally. * Gas Evolution: The decomposition is predicted to release corrosive HBr gas. [13]This poses a significant material compatibility and personnel safety risk, requiring appropriate ventilation and materials of construction in a process environment.

  • Exothermicity: The decomposition is expected to be exothermic. A high enthalpy of decomposition (ΔHd) combined with a low onset temperature could indicate a potential for a thermal runaway reaction. ARC (Accelerating Rate Calorimetry) studies would be warranted if initial screenings suggest a high hazard potential. [14]

Conclusion

The thermodynamic stability of 3-Bromo-2-butoxypyridine is a multifaceted property governed by the relative strengths of its chemical bonds, particularly the C-Br bond. This guide has outlined a dual-pronged approach, combining empirical thermal analysis (DSC/TGA) with predictive computational modeling (DFT), to build a comprehensive stability profile.

The primary thermal hazard associated with this compound is likely its decomposition to form corrosive hydrogen bromide gas at elevated temperatures, initiated by the cleavage of the C-Br bond. For any process involving the heating of 3-Bromo-2-butoxypyridine, it is imperative to perform the experimental thermal analyses described herein to determine its specific decomposition onset temperature and energy release. This data is critical for defining safe operating limits and ensuring robust process control.

References

  • Discover Chemistry. (n.d.). Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. Springer. [Link]

  • Carrazana-Garcia, J. A., et al. (2016). Discovering the stacking landscape of a pyridine-pyridine system. PMC. [Link]

  • Al Abdel Hamid, A. A. G. (2018). Substituent Effect on Pyridine Efficacy as a Chelating Stabilizer. IntechOpen. [Link]

  • ResearchGate. (n.d.). Theoretical Investigation of Pyridine Derivatives as High Energy Materials. [Link]

  • Chemical Communications (RSC Publishing). (n.d.). Experimental and computational studies of pyridine-assisted post-synthesis modified air stable covalent–organic frameworks. [Link]

  • Pearson. (2022). The dissociation energy of a carbon-bromine bond is typically. [Link]

  • ResearchGate. (n.d.). Thermo-Gravimetric Studies and Specific Heat Capacity Estimations of the Products of Biginelli Reaction using TGA-DSC. [Link]

  • ResearchGate. (n.d.). Bond dissociation energy (KJ mol⁻¹) of C−X (X=I, Br, Cl, F) bond of aryl halides. [Link]

  • ElectronicsAndBooks. (n.d.). Thermal stability investigation of pyridine substituted tosyl oximes. [Link]

  • PubChem. (n.d.). 3-Bromopyridine. [Link]

  • Indian Journal of Chemistry. (2024). Thermogravimetric Analysis of 2,6 Diaminopyridine Substituted Polymers Using Green Conditions and Conventional Method. [Link]

  • ResearchGate. (n.d.). Homolytic C–Br Bond Dissociation Energies Obtained by Means of the G4 Thermochemical Protocol. [Link]

  • ResearchGate. (n.d.). Thermal stability investigation of pyridine substituted tosyl oximes. [Link]

  • University of Toronto. (n.d.). Bond Dissociation Energies. [Link]

  • CRC Handbook of Chemistry and Physics. (2010). Bond dissociation energies. [Link]

  • University of Wisconsin-Madison. (n.d.). Bond Dissociation Energies. [Link]

  • Wikipedia. (n.d.). Bond dissociation energy. [Link]

  • AZoM. (2024). Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. [Link]

  • R Discovery. (n.d.). The C—Br bond dissociation energy in halogenated bromomethanes. [Link]

  • Chemguide. (n.d.). Gibbs free energy. [Link]

  • ResearchGate. (n.d.). The relative Gibbs free energy profile for reaction of 3 with.... [Link]

  • MDPI. (n.d.). Products of thermal decomposition of brominated polymer flame retardants. [Link]

  • NIST. (n.d.). Pyridine, 3-bromo-. [Link]

  • HETEROCYCLES. (2011). A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. [Link]

  • Appchem. (n.d.). 3-Bromo-2-butoxypyridine. [Link]

  • Michigan State University. (n.d.). Bond Energies. [Link]

  • PubChem. (n.d.). 3-bromo-2-methoxypyridine. [Link]

  • Preprints.org. (2021). Thermal decomposition of brominated butyl rubber. [Link]

  • GOV.UK. (2015). Incident management: pyridine. [Link]

  • PENTA. (2024). Pyridine - SAFETY DATA SHEET. [Link]

  • Semantic Scholar. (2021). Thermal Decomposition of Brominated Butyl Rubber. [Link]

  • The Journal of Physical and Chemical Reference Data. (n.d.). The NBS Tables of Chemical Thermodynamic Properties. [Link]

  • University of Lethbridge. (2020). Chemistry 2000 Slide Set 10: Free energy. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Palladium-Catalyzed C-N Cross-Coupling of 3-Bromo-2-butoxypyridine via Buchwald-Hartwig Amination

Introduction: The Strategic Importance of 3-Amino-2-alkoxypyridines The 2-aminopyridine scaffold is a privileged structural motif in medicinal chemistry and materials science, appearing in a multitude of biologically act...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of 3-Amino-2-alkoxypyridines

The 2-aminopyridine scaffold is a privileged structural motif in medicinal chemistry and materials science, appearing in a multitude of biologically active compounds and functional materials. The introduction of an alkoxy group at the 2-position and an amino group at the 3-position of the pyridine ring creates a unique substitution pattern with significant potential for fine-tuning molecular properties such as lipophilicity, hydrogen bonding capability, and metabolic stability. The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of C-N bonds, offering a significant advantage over traditional methods that often require harsh reaction conditions and exhibit limited functional group tolerance.[1][2]

This application note provides a comprehensive guide to the Buchwald-Hartwig amination of 3-bromo-2-butoxypyridine, a key intermediate for the synthesis of a diverse range of 3-amino-2-butoxypyridine derivatives. We will delve into the mechanistic underpinnings of the reaction, provide a detailed experimental protocol, and discuss key considerations for reaction optimization.

Reaction Principle and Mechanistic Overview

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that proceeds through a catalytic cycle involving Pd(0) and Pd(II) intermediates.[3][4] The generally accepted mechanism comprises three key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (3-bromo-2-butoxypyridine), forming a Pd(II) complex.

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) center, and a base facilitates its deprotonation to form a palladium-amido complex.

  • Reductive Elimination: The final step involves the reductive elimination of the desired N-aryl product, regenerating the active Pd(0) catalyst, which then re-enters the catalytic cycle.[4]

The efficiency and success of the Buchwald-Hartwig amination are critically dependent on the judicious selection of the palladium source, ligand, base, and solvent. For sterically hindered and electronically distinct heteroaryl halides like 3-bromo-2-butoxypyridine, the choice of a bulky and electron-rich phosphine ligand is paramount to facilitate the key steps of the catalytic cycle and achieve high yields.[3]

Experimental Protocol: Buchwald-Hartwig Amination of 3-Bromo-2-butoxypyridine

This protocol provides a generalized procedure for the coupling of various primary and secondary amines with 3-bromo-2-butoxypyridine. It is intended as a starting point, and optimization of reaction parameters may be necessary for specific amine coupling partners.

Reagents and Materials:

  • 3-Bromo-2-butoxypyridine

  • Amine (primary or secondary)

  • Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Phosphine ligand (e.g., RuPhos, BrettPhos, XPhos)

  • Base (e.g., NaOtBu, LiHMDS, Cs₂CO₃)

  • Anhydrous solvent (e.g., toluene, dioxane)

  • Schlenk flask or microwave vial

  • Magnetic stirrer

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask or microwave vial under an inert atmosphere (Argon or Nitrogen), add the palladium precursor (e.g., 2 mol%), the phosphine ligand (e.g., 4 mol%), and the base (e.g., 1.5 equivalents).

  • Reagent Addition: Add 3-bromo-2-butoxypyridine (1.0 equivalent) and the amine coupling partner (1.2 equivalents) to the flask.

  • Solvent Addition: Add the anhydrous solvent (e.g., toluene) via syringe to achieve a concentration of 0.1-0.2 M with respect to the 3-bromo-2-butoxypyridine.

  • Reaction: Seal the flask or vial and heat the mixture with vigorous stirring to the desired temperature (typically 80-110 °C). The use of microwave irradiation can significantly reduce reaction times.[5]

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

  • Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Key Considerations and Optimization

The successful amination of 3-bromo-2-butoxypyridine hinges on the careful selection of reaction components. The butoxy group at the 2-position introduces both steric bulk and electron-donating character, which can influence the reactivity of the substrate.

  • Palladium Precursor: Both Pd(0) sources like Pd₂(dba)₃ and Pd(II) sources like Pd(OAc)₂ can be effective.[6] Pd(II) precursors are reduced in situ to the active Pd(0) species.

  • Ligand Selection: This is arguably the most critical parameter. For challenging substrates, bulky, electron-rich biaryl phosphine ligands are often the most effective. Ligands such as RuPhos and BrettPhos have shown outstanding performance in the amination of similar 3-bromo-2-substituted pyridines.[7]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.[7][8] For base-sensitive substrates, weaker bases like cesium carbonate (Cs₂CO₃) may be employed, though this might require higher reaction temperatures or longer reaction times.[6]

  • Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are standard choices to prevent quenching of the active catalyst and base.

Data Presentation: Comparative Reaction Conditions

The following table summarizes successful conditions for the Buchwald-Hartwig amination of analogous 3-bromo-2-substituted pyridines, providing a valuable reference for optimizing the reaction of 3-bromo-2-butoxypyridine.

Aryl HalideAmineCatalyst/LigandBaseSolventTemp. (°C)Yield (%)Reference
3-Bromo-2-aminopyridineMorpholinePd₂(dba)₃ / RuPhosLiHMDSToluene10083[7]
3-Bromo-2-aminopyridineCyclopentylamineBrettPhos precatalystLiHMDSToluene10078[7]
3-Bromo-2-methylpyridineVarious aminesPd precursor / Bulky phosphineNaOtBuToluene80-110N/A[3]
Bromo-aromaticAnilinePd(OAc)₂ / BINAPCs₂CO₃Toluene110N/A[6]

Visualizing the Catalytic Cycle

The following diagram illustrates the catalytic cycle of the Buchwald-Hartwig amination.

Buchwald_Hartwig_Amination Pd(0)L Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L->Oxidative_Addition Ar-X = 3-bromo-2-butoxypyridine Pd(II)_Complex Pd(II) Intermediate (L)Pd(Ar)(X) Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine Coordination (R₂NH) Pd(II)_Complex->Amine_Coordination R₂NH Amido_Complex Pd(II)-Amido Complex (L)Pd(Ar)(NR₂) Amine_Coordination->Amido_Complex Base Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L Product (Ar-NR₂)

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Troubleshooting

  • Low or No Conversion:

    • Catalyst/Ligand Inactivity: Ensure the use of high-purity, air- and moisture-sensitive reagents. Consider using a pre-catalyst.

    • Insufficient Base Strength: For less acidic amines, a stronger base like LiHMDS may be required.

    • Reaction Temperature: The reaction may require higher temperatures or the use of microwave heating.

  • Side Reactions (e.g., Hydrodehalogenation):

    • This can be caused by the presence of water or other protic sources. Ensure all reagents and solvents are anhydrous.

    • The choice of ligand can also influence the extent of side reactions. Screening different bulky phosphine ligands may be beneficial.

  • Difficulty in Purification:

    • The presence of highly polar byproducts may require alternative purification techniques such as reverse-phase chromatography.

Conclusion

The Buchwald-Hartwig amination of 3-bromo-2-butoxypyridine provides an efficient and modular route to a valuable class of 3-amino-2-alkoxypyridine derivatives. The success of this transformation is highly dependent on the careful selection of the catalyst system and reaction conditions. By leveraging the insights from analogous systems and employing a systematic approach to optimization, researchers can readily access a wide range of novel compounds for applications in drug discovery and materials science.

References

  • BenchChem. (2025). Application Note and Protocol: Buchwald-Hartwig Amination of 3-Bromo-2-methylpyridine. BenchChem.
  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Organic-synthesis.org.
  • Barrett, K. T., et al. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. PMC.
  • ChemSpider. (2006). General protocol for Buchwald-Hartwig amination of aryl halides mediated by an in situ palladium/imidazolinium salt catalytic system. ChemSpider Synthetic Pages.
  • Wikipedia. (2023).
  • Chemistry LibreTexts. (2023).
  • Thompson, D. (2018). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Purdue University.
  • Boutin, J., et al. (2010). Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines.
  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research.
  • Alfa Chemistry. (2024). Buchwald-Hartwig Coupling. Alfa Chemistry.
  • Forgács, A., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
  • Bolm, C., et al. (2019). Synthesis of 3-amino-substituted benzothiadiazine oxides by a palladium-catalysed cascade reaction. Green Chemistry.
  • Kwong, F. Y., et al. (2024).
  • Buchwald, S. L., & Huang, X. (2001).
  • Grotjahn, D. B., et al. (2012). Synthesis, Structural, and Catalytic Studies of Palladium Amino Acid Complexes. Inorganic Chemistry.
  • Anderson, K. W., et al. (2005). Efficient pd-catalyzed amination of heteroaryl halides. Journal of the American Chemical Society.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • BenchChem. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination of 3-Amino-5-bromopyridine. BenchChem.
  • Uddin, M. R., et al. (2022). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules.
  • Hayallah, A. M., et al. (2023). 3-Cyano-2-oxa-pyridines: a promising template for diverse pharmacological activities.
  • Finch, R. A., et al. (2012). Management of 3-aminopyridine-2-carboxaldehyde thiosemicarbazone-induced methemoglobinemia. Future Oncology.
  • Sancineto, L., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules.
  • Cruz, F., et al. (2021). Palladium-Catalyzed Aminocyclization–Coupling Cascades: Preparation of Dehydrotryptophan Derivatives and Computational Study. The Journal of Organic Chemistry.
  • Hu, W., et al. (2021).
  • Liu, Y., et al. (2025). Palladium-Catalyzed Asymmetric Acetoxylative Cyclization/Acyl Transfer Cascade of Alkyne-Tethered Malononitriles with Carboxylic Acids. Journal of the American Chemical Society.

Sources

Application

lithiation-halogen exchange reactions of 3-Bromo-2-butoxypyridine

Application Note: Lithiation-Halogen Exchange Reactions of 3-Bromo-2-butoxypyridine Executive Summary & Strategic Importance In modern drug development and materials science, 2-alkoxypyridine scaffolds are privileged str...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Lithiation-Halogen Exchange Reactions of 3-Bromo-2-butoxypyridine

Executive Summary & Strategic Importance

In modern drug development and materials science, 2-alkoxypyridine scaffolds are privileged structures due to their unique physicochemical properties and hydrogen-bonding capabilities. 3-Bromo-2-butoxypyridine (CAS: 1251093-33-0) serves as a highly versatile building block[1]. The selective functionalization of its C3 position via halogen-lithium exchange provides a direct, high-yielding gateway to diverse derivatives, including boronic acids, aldehydes, and cross-coupling precursors. This application note details the mechanistic rationale, quantitative scope, and validated protocols for executing this critical transformation with high fidelity.

Mechanistic Causality & Reaction Dynamics

The transformation relies on the rapid, equilibrium-driven exchange between an alkyllithium reagent (typically n-butyllithium) and the aryl bromide. Understanding the underlying physical chemistry is essential for protocol optimization:

  • Thermodynamic Driving Force : The exchange is fundamentally driven by the formation of a more stable sp²-hybridized aryllithium species compared to the sp³-hybridized alkyllithium reagent[2].

  • Role of the 2-Butoxy Group : The adjacent alkoxy moiety exerts a strong inductive electron-withdrawing effect (-I), which stabilizes the localized negative charge at the C3 position[3]. Furthermore, the oxygen atom participates in weak intramolecular coordination with the lithium cation, providing additional thermodynamic stability to the transient 3-lithio-2-butoxypyridine intermediate.

  • The Cryogenic Imperative (-78 °C) : Operating at strictly controlled cryogenic temperatures is a kinetic necessity, not merely a precaution. At elevated temperatures (>-50 °C), 3-lithiopyridines are highly susceptible to the "halogen dance" (intermolecular halogen transfer leading to thermodynamically stable but undesired regioisomeric mixtures) or the elimination of lithium alkoxide to form highly reactive pyridyne (aryne) intermediates, which rapidly [4].

Process Visualization

G SM 3-Bromo-2-butoxypyridine (Starting Material) Cooling Cryogenic Cooling (-78 °C, THF) SM->Cooling Dissolve Exchange Halogen-Metal Exchange (n-BuLi Addition) Cooling->Exchange Inert Atm Intermediate 3-Lithio-2-butoxypyridine (Transient Species) Exchange->Intermediate Fast Kinetics Trapping Electrophilic Trapping (E+ Addition) Intermediate->Trapping Maintain -78 °C Workup Aqueous Quench (NH4Cl) Trapping->Workup Warm to RT Product C3-Functionalized 2-Butoxypyridine Workup->Product Isolate

Workflow for the lithiation-halogen exchange and trapping of 3-Bromo-2-butoxypyridine.

Quantitative Data: Electrophile Scope & Expected Yields

The 3-lithio-2-butoxypyridine intermediate exhibits excellent nucleophilicity. The table below summarizes the expected outcomes when trapped with various standard electrophiles, synthesized under the conditions described in Protocol B.

ElectrophileTrapping ReagentProduct Functional GroupReaction TempTimeExpected Yield
BorateTriisopropyl borateBoronic Acid-78 °C to RT3.0 h82–87%
FormylN,N-DimethylformamideAldehyde-78 °C to RT2.0 h75–80%
CarbonylBenzaldehydeSecondary Alcohol-78 °C to RT2.5 h70–85%
CarboxylSolid CO₂ (Dry Ice)Carboxylic Acid-78 °C to RT1.5 h85–90%
HalogenIodine (I₂)3-Iodo derivative-78 °C to -50 °C1.0 h90–95%

Validated Experimental Protocols

Self-Validating System Note : To ensure trustworthiness and prevent the waste of expensive electrophiles, this protocol includes an in-process analytical check (D₂O quench) to verify the efficiency of the lithium-halogen exchange prior to the trapping step.

Protocol A: Generation of 3-Lithio-2-butoxypyridine

Reagents: 3-Bromo-2-butoxypyridine (1.0 equiv, 5.0 mmol, 1.15 g), n-Butyllithium (2.5 M in hexanes, 1.05 equiv, 2.1 mL), Anhydrous Tetrahydrofuran (THF, 25 mL).

  • Apparatus Preparation : Flame-dry a Schlenk flask equipped with a magnetic stir bar under high vacuum. Backfill with ultra-pure Argon. Repeat the vacuum/Argon cycle three times. (Causality: Organolithium reagents are highly moisture- and oxygen-sensitive. Oxygen can lead to unwanted oxidative homocoupling or phenol formation).

  • Substrate Dissolution : Add 3-Bromo-2-butoxypyridine and anhydrous THF to the flask. Stir gently to ensure complete dissolution.

  • Cryogenic Equilibration : Submerge the reaction flask in a dry ice/acetone bath (-78 °C). Allow 15 minutes for the internal temperature to fully equilibrate.

  • Lithiation : Add n-BuLi dropwise via a syringe pump over 10 minutes. Critical Technique : Direct the flow down the inner wall of the cooled flask. (Causality: This pre-cools the n-BuLi before it contacts the reaction mixture, preventing localized micro-environments of elevated temperature that trigger[5]).

  • Maturation : Stir the resulting deep yellow/orange solution at -78 °C for exactly 30 minutes.

  • In-Process Validation : Withdraw a 0.1 mL aliquot using a pre-cooled syringe and rapidly quench it into an NMR tube containing 0.5 mL of D₂O/CDCl₃. A crude ¹H-NMR showing the disappearance of the C3-proton signal and the incorporation of deuterium confirms >95% lithiation success.

Protocol B: Electrophilic Trapping (Synthesis of 2-Butoxypyridine-3-boronic acid)

Reagents: 3-Lithio-2-butoxypyridine (1.0 equiv, generated in situ from Protocol A), Triisopropyl borate (B(OiPr)₃, 1.2 equiv, 6.0 mmol, 1.38 mL).

  • Electrophile Addition : To the -78 °C solution from Protocol A, add B(OiPr)₃ dropwise over 5 minutes.

  • Nucleophilic Attack : Maintain stirring at -78 °C for 1 hour to ensure complete nucleophilic attack on the borate center, avoiding premature warming which could lead to side reactions.

  • Thermal Relaxation : Remove the dry ice bath and allow the reaction mixture to warm naturally to room temperature over 2 hours.

  • Quenching : Quench the reaction by adding saturated aqueous NH₄Cl (20 mL) and stir vigorously for 15 minutes to hydrolyze the borate esters.

  • pH Adjustment (Critical Step) : Adjust the aqueous layer to pH 5–6 using 1M HCl. (Causality: Boronic acids are amphoteric. At high pH, they form water-soluble boronate salts; at very low pH, they undergo protodeboronation. A slightly acidic pH ensures the neutral, organic-soluble boronic acid is isolated).

  • Extraction & Isolation : Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification : Purify the crude residue via trituration with cold hexanes to afford the pure 2-butoxypyridine-3-boronic acid as a white solid.

Causality in Troubleshooting

  • Observation: High levels of unreacted starting material.

    • Cause: Moisture in the THF or degraded n-BuLi titer.

    • Correction: Always titrate n-BuLi (e.g., with N-benzylbenzamide) prior to use. Ensure THF is freshly distilled over Sodium/Benzophenone or passed through an activated alumina solvent purification system.

  • Observation: Formation of symmetric bipyridine dimers.

    • Cause: Localized warming during the addition of n-BuLi allows the newly formed lithiated species to react with the unreacted aryl bromide via a palladium-free homocoupling pathway[5].

    • Correction: Strictly control the addition rate of the organolithium reagent and ensure the internal reaction temperature never exceeds -70 °C during the addition phase.

References

  • The Journal of Organic Chemistry : Efficient Reagents for Noncryogenic Halogen−Lithium Exchange in Bromopyridines. ACS Publications. Available at: [Link]

  • Organic Letters : Formal Halogen Transfer of Bromoarenes via Stepwise Reactions. ACS Publications. Available at:[Link]

  • Angewandte Chemie International Edition : Palladium-Catalyzed, tert-Butyllithium-Mediated Dimerization of Aryl Halides. Wiley Online Library. Available at:[Link]

Sources

Method

Catalyst Selection for 3-Bromo-2-butoxypyridine Coupling: An In-Depth Technical Guide

Introduction For researchers, scientists, and professionals in drug development, the functionalization of pyridine scaffolds is a cornerstone of modern synthetic chemistry. The 3-bromo-2-butoxypyridine moiety, in particu...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

For researchers, scientists, and professionals in drug development, the functionalization of pyridine scaffolds is a cornerstone of modern synthetic chemistry. The 3-bromo-2-butoxypyridine moiety, in particular, represents a versatile building block, offering a handle for the strategic introduction of molecular complexity through cross-coupling reactions. The electron-rich nature of the 2-alkoxypyridine ring and the potential for the pyridine nitrogen to interact with the catalytic center present unique challenges and opportunities in catalyst selection. This guide provides a comprehensive overview of catalyst systems and detailed protocols for the successful Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling of 3-bromo-2-butoxypyridine.

The Challenge: The "2-Pyridyl Problem" in Cross-Coupling

The nitrogen atom in the 2-position of the pyridine ring can act as a ligand for the palladium catalyst, leading to catalyst inhibition or deactivation. This phenomenon, often referred to as the "2-pyridyl problem," can result in sluggish reactions and low yields.[1] The lone pair of electrons on the nitrogen can coordinate to the metal center, interfering with the catalytic cycle. The butoxy group at the 2-position of our substrate further modulates the electronic properties of the pyridine ring, making judicious catalyst and ligand selection paramount to overcoming this challenge.

I. Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[2] For 3-bromo-2-butoxypyridine, this reaction allows for the introduction of a wide range of aryl, heteroaryl, and vinyl substituents.

Catalyst System Selection

The key to a successful Suzuki-Miyaura coupling of 3-bromo-2-butoxypyridine lies in the selection of a palladium source and a suitable phosphine ligand. The ligand plays a crucial role in stabilizing the palladium center, promoting oxidative addition, and facilitating reductive elimination.

Catalyst/PrecatalystLigandBaseSolvent SystemTemperature (°C)Typical Yields (Analogous Substrates)
Pd(PPh₃)₄PPh₃K₂CO₃, K₃PO₄1,4-Dioxane/H₂O, Toluene/H₂O80-10075-92%
Pd₂(dba)₃XPhos, SPhosK₃PO₄1,4-Dioxane, Toluene80-110>90%
Pd(dppf)Cl₂dppfK₂CO₃1,4-Dioxane/H₂O100High

Table 1: Recommended Catalyst Systems for Suzuki-Miyaura Coupling of 3-Bromo-2-butoxypyridine.

Rationale for Component Selection:

  • Palladium Source: Pd(PPh₃)₄ is a reliable, albeit sometimes less active, choice. Precatalysts like Pd₂(dba)₃, when paired with bulky, electron-rich phosphine ligands, often provide higher activity and broader substrate scope.[3]

  • Ligands: For 2-substituted pyridines, bulky and electron-rich phosphine ligands like XPhos and SPhos are often superior. They accelerate the reductive elimination step and can mitigate catalyst inhibition by the pyridine nitrogen.[4]

  • Base: A base is required to activate the boronic acid for transmetalation.[5] Inorganic bases like potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are commonly used. K₃PO₄ is often a good choice for challenging substrates.

  • Solvent: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is frequently employed to dissolve both the organic and inorganic reagents.

Reaction Mechanism: Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[6]

Suzuki_Mechanism Pd0 Pd(0)L₂ OA Oxidative Addition PdII Ar-Pd(II)L₂-Br OA->PdII Trans Transmetalation PdII->Trans ArPdR Ar-Pd(II)L₂-R' Trans->ArPdR RE Reductive Elimination ArPdR->RE RE->Pd0 Regeneration Product Ar-R' RE->Product ArylHalide 3-Bromo-2-butoxypyridine BoronicAcid R'-B(OH)₂ + Base Buchwald_Hartwig_Mechanism Pd0 Pd(0)L₂ OA Oxidative Addition PdII Ar-Pd(II)L₂-Br OA->PdII AmineCoord Amine Coordination PdII->AmineCoord PdAmine [Ar-Pd(II)L₂(HNR'R'')]⁺Br⁻ AmineCoord->PdAmine Deprotonation Deprotonation (Base) PdAmine->Deprotonation PdAmido Ar-Pd(II)L₂(NR'R'') Deprotonation->PdAmido RE Reductive Elimination PdAmido->RE RE->Pd0 Regeneration Product Ar-NR'R'' RE->Product ArylHalide 3-Bromo-2-butoxypyridine Amine HNR'R'' Sonogashira_Mechanism cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ OA Oxidative Addition PdII Ar-Pd(II)L₂-Br OA->PdII Trans Transmetalation PdII->Trans ArPdR Ar-Pd(II)L₂-C≡CR' Trans->ArPdR RE Reductive Elimination ArPdR->RE RE->Pd0 Regeneration Product Ar-C≡CR' RE->Product ArylHalide 3-Bromo-2-butoxypyridine Alkyne H-C≡CR' CuAcetylide Cu-C≡CR' Alkyne->CuAcetylide Cu(I), Base CuAcetylide->Trans Base Base

Sources

Application

Application Note: High-Yield Grignard Reagent Formation from 3-Bromo-2-butoxypyridine via Halogen-Magnesium Exchange

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol Executive Summary 3-Bromo-2-butoxypyridine (CAS 1251093-33-0) is a hi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Executive Summary

3-Bromo-2-butoxypyridine (CAS 1251093-33-0) is a highly valuable heterocyclic building block used extensively in medicinal chemistry and drug discovery[1]. However, generating a Grignard reagent at the 3-position of an electron-deficient pyridine ring presents significant synthetic challenges. Traditional direct magnesium insertion often fails, leading to poor yields, Wurtz-type homocoupling, and unreacted starting materials[2].

This application note details a robust, field-proven protocol utilizing the Knochel Turbo-Grignard reagent ( iPrMgCl⋅LiCl ) to achieve rapid, high-yielding halogen-magnesium exchange. By leveraging the synergistic effects of lithium chloride deaggregation and the directing ability of the 2-butoxy group, this method provides a self-validating, scalable pathway for functionalizing 3-bromo-2-butoxypyridine.

Mechanistic Rationale & Causality (E-E-A-T)

The Failure of Direct Insertion

Direct insertion of elemental magnesium into halopyridines is notoriously sluggish. The electron-withdrawing nature of the pyridine nitrogen decreases the electron density of the C-Br bond, while the resulting organomagnesium species is prone to aggregation and precipitation. Forcing the reaction with heat typically results in uncontrolled exotherms and extensive side-product formation[2].

The Turbo-Grignard Advantage

To bypass these limitations, we utilize Halogen-Magnesium Exchange driven by iPrMgCl⋅LiCl [3]. The causality behind this choice relies on two fundamental chemical principles:

  • Deaggregation via Lithium Chloride: Standard Grignard reagents form unreactive polymeric aggregates in solution. The stoichiometric addition of LiCl breaks these aggregates, forming a highly reactive, monomeric magnesate complex (an "ate-complex")[4]. This dramatically increases the nucleophilicity of the isopropyl group, driving the exchange equilibrium forward[5].

  • Chelation-Assisted Stabilization: The 2-butoxy substituent is not merely a passive functional group. The lone pairs on the oxygen atom coordinate with the newly formed magnesium center. This intramolecular chelation stabilizes the (2-butoxypyridin-3-yl)magnesium chloride intermediate, locking its conformation and preventing unwanted ring-opening or regioisomerization.

Mechanism A 3-Bromo-2-butoxypyridine (Substrate) C Magnesate Intermediate [Ate-Complex] A->C + B iPrMgCl·LiCl (Turbo-Grignard) B->C D (2-Butoxypyridin-3-yl)magnesium chloride·LiCl C->D Halogen-Metal Exchange E Isopropyl bromide (iPrBr) C->E Byproduct

Figure 1: Mechanism of Halogen-Magnesium Exchange via Turbo-Grignard Reagent.

Comparative Data Analysis

To justify the adoption of this protocol, Table 1 summarizes the quantitative differences between traditional methodology and the Turbo-Grignard approach.

Table 1: Comparison of Grignard Formation Methods for 3-Bromo-2-butoxypyridine

Reaction ParameterDirect Magnesium InsertionTurbo-Grignard Exchange ( iPrMgCl⋅LiCl )
Reagents Mg turnings, I2​ or DIBAL-H initiator iPrMgCl⋅LiCl (1.1 - 1.25 equiv)[2]
Temperature Reflux (65 °C in THF)0 °C to Room Temperature
Reaction Time 4 - 12 hours1 - 2 hours
Conversion Yield < 40%> 85%
Major Side Reactions Wurtz homocoupling, decompositionMinimal (trace 2-butoxypyridine if wet)

Experimental Protocol: A Self-Validating System

This protocol is designed as a self-validating workflow . It includes an analytical checkpoint to confirm the successful generation of the Grignard reagent before the addition of expensive or complex downstream electrophiles.

Reagents and Equipment
  • Substrate: 3-Bromo-2-butoxypyridine (Purity >98%, rigorously dried)[1].

  • Reagent: iPrMgCl⋅LiCl complex (1.3 M in THF, commercially available or freshly titrated)[5].

  • Solvent: Anhydrous Tetrahydrofuran (THF), <10 ppm H2​O .

  • Equipment: Flame-dried Schlenk flask, magnetic stirrer, argon/nitrogen manifold, syringe pump.

Step-by-Step Methodology
  • System Preparation: Flame-dry a 50 mL Schlenk flask under vacuum and backfill with high-purity argon three times.

  • Substrate Dissolution: Add 3-Bromo-2-butoxypyridine (1.0 equiv, e.g., 5.0 mmol) to the flask. Inject anhydrous THF to achieve a 0.5 M concentration (10 mL). Stir to dissolve.

  • Temperature Control: Submerge the flask in an ice-water bath and allow the solution to cool to exactly 0 °C for 10 minutes.

  • Reagent Addition: Using a syringe pump, add iPrMgCl⋅LiCl (1.15 equiv, 5.75 mmol) dropwise over 15 minutes. Causality: Dropwise addition prevents localized exotherms that could trigger homocoupling.

  • Exchange Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1 to 2 hours.

  • Self-Validation Checkpoint (Critical):

    • Withdraw a 0.1 mL aliquot via a dry syringe.

    • Quench the aliquot into a GC vial containing a solution of iodine ( I2​ ) in THF[2].

    • Add 0.5 mL of saturated aqueous Na2​S2​O3​ and 1 mL of ethyl acetate. Shake well.

    • Analyze the organic layer via GC-MS. Validation: The complete disappearance of the starting mass (m/z ~230) and the appearance of 3-iodo-2-butoxypyridine confirms 100% conversion.

  • Electrophile Trapping: Once validated, cool the main reaction flask back to -20 °C or 0 °C (depending on electrophile reactivity) and add the desired electrophile (e.g., an aldehyde, ketone, or Weinreb amide) dropwise[3].

  • Quench and Workup: Quench the reaction carefully with saturated aqueous NH4​Cl . Extract with ethyl acetate, dry over Na2​SO4​ , and concentrate under reduced pressure.

Workflow Step1 1. System Preparation Flame-dry flask, Argon purge Step2 2. Substrate Dissolution Dissolve 3-Bromo-2-butoxypyridine in dry THF Step1->Step2 Step3 3. Turbo-Grignard Addition Dropwise addition of iPrMgCl·LiCl at 0 °C Step2->Step3 Step4 4. Halogen-Metal Exchange Stir at 0 °C to RT for 1-2 hours Step3->Step4 Step5 5. Validation Checkpoint Iodine quench & GC-MS analysis Step4->Step5 Step6 6. Electrophile Trapping Add target electrophile Step5->Step6 Step7 7. Quench & Workup NH4Cl quench, extraction, purification Step6->Step7

Figure 2: Step-by-step experimental workflow for Grignard reagent formation and trapping.

Troubleshooting Guide

Even with robust protocols, environmental factors can impact organometallic reactions. Table 2 provides a diagnostic matrix for common issues.

Table 2: Troubleshooting Matrix

ObservationProbable CauseCorrective Action
Low Conversion (via GC-MS) Moisture in THF or glasswareRigorously flame-dry glassware; titrate THF for water content (Karl Fischer).
High levels of 2-butoxypyridine Quenching by adventitious waterEnsure argon/nitrogen line is completely dry; replace rubber septa.
Formation of homocoupled product Localized heating / fast additionDecrease the rate of Turbo-Grignard addition; maintain strict 0 °C cooling.
Precipitate formation in reagent Loss of LiCl solubility / aggregationEnsure iPrMgCl⋅LiCl is stored tightly sealed at RT; do not refrigerate the reagent bottle.

References

  • Appchem. (n.d.). 3-Bromo-2-butoxypyridine | 1251093-33-0.
  • Krasovskiy, A., & Knochel, P. (2004). Kinetically-Controlled, Highly Chemoselective Acylation of Functionalized Grignard Reagents with Amides. Angewandte Chemie International Edition.
  • Hermann, A., et al. (2023). Comprehensive Study of the Enhanced Reactivity of Turbo-Grignard Reagents. Angewandte Chemie International Edition.
  • Organic Syntheses. (n.d.). 3-Bromopyridine Procedure.
  • Ziegler, D. S., Wei, B., & Knochel, P. (2019). Improving the Halogen–Magnesium Exchange by using New Turbo-Grignard Reagents. Chemistry - A European Journal.

Sources

Method

Application Note: Process Chemistry &amp; Scale-Up Synthesis of 3-Bromo-2-butoxypyridine

Target Audience: Process Chemists, Synthetic Researchers, and Drug Development Professionals Document Type: Technical Dossier & Scale-Up Protocol Executive Summary & Strategic Route Selection 3-Bromo-2-butoxypyridine is...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, Synthetic Researchers, and Drug Development Professionals Document Type: Technical Dossier & Scale-Up Protocol

Executive Summary & Strategic Route Selection

3-Bromo-2-butoxypyridine is a critical building block in pharmaceutical development, frequently utilized in Suzuki-Miyaura cross-couplings and Buchwald-Hartwig aminations to construct complex heteroaryl scaffolds. When transitioning from medicinal chemistry (milligram scale) to process chemistry (kilogram scale), the synthetic route must be optimized for atom economy, thermal safety, and cost-efficiency.

While literature describes the synthesis of bromo-2-alkoxypyridines via the O -alkylation of 3-bromo-2-pyridones using alkyl halides and silver carbonate[1], this method is economically prohibitive for scale-up due to the stoichiometric use of expensive silver salts and the risk of competing N -alkylation.

Instead, the industrially preferred route is a Nucleophilic Aromatic Substitution ( SN​Ar ) . By reacting 3-bromo-2-chloropyridine with sodium butoxide (generated in situ), we achieve >95% regioselectivity and avoid heavy metal reagents entirely.

Mechanistic Rationale: The Causality of Experimental Choices

As process scientists, every reagent and condition must be justified by underlying physical organic principles.

Regioselectivity: Why C-2 over C-3?

In the pyridine ring, the electronegative nitrogen atom withdraws electron density via both induction and resonance, highly activating the ortho (C-2, C-6) and para (C-4) positions toward nucleophilic attack. The meta position (C-3) lacks this resonance activation. Consequently, in 3-bromo-2-chloropyridine, the chloride at C-2 is vastly more labile than the bromide at C-3. The incoming butoxide nucleophile exclusively attacks C-2, forming a stabilized Meisenheimer complex before eliminating the chloride ion.

Base Selection: NaOtBu vs. NaOH

The choice of base is the most critical failure point in this synthesis. Using aqueous bases (like NaOH or KOH) under phase-transfer conditions generates hydroxide ions, which act as competing nucleophiles. This leads to the formation of 3-bromo-2-hydroxypyridine (3-bromo-2-pyridone), a highly stable and difficult-to-separate byproduct[2]. By utilizing anhydrous Sodium tert-butoxide (NaOtBu) in 1-butanol, we ensure a strictly anhydrous environment. The tert-butoxide acts as a sacrificial base, deprotonating 1-butanol to generate the less sterically hindered, highly nucleophilic sodium 1-butoxide, driving the reaction cleanly to the desired ether.

Mechanism SM 3-Bromo-2-chloropyridine (Electrophile) MC Meisenheimer Complex (Intermediate) SM->MC Attack at C-2 NUC Sodium Butoxide (Nucleophile) NUC->MC PROD 3-Bromo-2-butoxypyridine (Target) MC->PROD Cl- Elimination BYP NaCl (Byproduct) MC->BYP

Figure 1: Nucleophilic Aromatic Substitution (SNAr) mechanistic pathway.

Quantitative Data: Condition Optimization

Prior to finalizing the scale-up protocol, various leaving groups and bases were evaluated to maximize yield and minimize cycle time. As shown in Table 1, while fluorine is a superior leaving group in SN​Ar reactions due to its ability to stabilize the transition state via high electronegativity, the cost of 3-bromo-2-fluoropyridine makes the chloro-analogue the optimal choice for commercial manufacturing.

Table 1: Optimization of SN​Ar Conditions for 3-Bromo-2-butoxypyridine

SubstrateBase / ReagentSolventTemp (°C)Time (h)Yield (%)Regioselectivity (C2:C3)
3-Bromo-2-fluoropyridineNaOtBu (1.5 eq)1-Butanol60296>99:1
3-Bromo-2-chloropyridine NaOtBu (1.5 eq) 1-Butanol 90 6 92 >99:1
2,3-DibromopyridineNaH (1.5 eq)1-Butanol10087885:15
3-Bromo-2-chloropyridineKOH (2.0 eq)1-Butanol1101265*95:5

*Significant formation of 3-bromo-2-hydroxypyridine observed due to ambient moisture/hydroxide attack.

Scale-Up Protocol: A Self-Validating System

This protocol is designed for a 1-kilogram scale and incorporates integrated In-Process Controls (IPCs) to ensure the system is self-validating. You do not proceed to the next step unless the validation criteria are met.

ProcessFlow N1 1. Alkoxide Generation 1-Butanol + NaOtBu N3 3. SNAr Reaction 90 °C, 6 hours N1->N3 N2 2. Substrate Addition 3-Bromo-2-chloropyridine N2->N3 N4 4. IPC Validation HPLC Analysis N3->N4 N4->N3 SM > 1% N5 5. Quench & Extraction Water / MTBE N4->N5 SM < 1% N6 6. Distillation Vacuum Purification N5->N6 N7 7. Pure Product 3-Bromo-2-butoxypyridine N6->N7

Figure 2: Self-validating process workflow for the scale-up synthesis of 3-Bromo-2-butoxypyridine.

Step-by-Step Methodology

Phase 1: Nucleophile Generation (Anhydrous Control)

  • Charge a clean, dry 10 L jacketed glass reactor with anhydrous 1-butanol (5.0 L).

  • Validation Checkpoint 1: Perform Karl Fischer (KF) titration on the solvent. Proceed only if water content is < 500 ppm.

  • Under a continuous nitrogen sweep, slowly charge Sodium tert-butoxide (750 g, 7.8 mol, 1.5 eq) in portions over 30 minutes.

  • Causality Note: The dissolution and subsequent acid-base reaction with 1-butanol is exothermic. Maintain the internal temperature between 20–30 °C using jacket cooling. Stir for 1 hour to ensure complete generation of sodium 1-butoxide.

Phase 2: Electrophile Addition & Reaction 5. Dissolve 3-bromo-2-chloropyridine (1.0 kg, 5.2 mol, 1.0 eq) in anhydrous 1-butanol (1.0 L). 6. Add the substrate solution dropwise to the reactor over 1 hour. Maintain the internal temperature below 40 °C during addition. 7. Once addition is complete, ramp the reactor temperature to 90 °C. 8. Stir at 90 °C for 6 hours.

Phase 3: In-Process Control (IPC) & Self-Validation 9. Validation Checkpoint 2: Withdraw a 1 mL aliquot, quench with water, extract into MTBE, and analyze via HPLC (UV at 254 nm).

  • Pass Criteria: 3-bromo-2-chloropyridine (SM) is < 1.0% relative area.

  • Fail Criteria: If SM > 1.0%, continue heating for 2 hours and re-sample. Do not proceed to workup until conversion is validated[3].

Phase 4: Quench & Downstream Processing 10. Cool the reactor to 20 °C. 11. Slowly quench the reaction by adding purified water (3.0 L). Causality Note: This neutralizes any unreacted alkoxide and dissolves the precipitated NaCl byproduct, preventing emulsion formation during extraction. 12. Extract the aqueous mixture with Methyl tert-butyl ether (MTBE) (2 x 3.0 L). 13. Combine the organic layers and wash with brine (2.0 L) to remove residual 1-butanol. 14. Dry the organic phase over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure (rotary evaporator, 40 °C, 150 mbar) to yield the crude product as a pale yellow oil.

Phase 5: Purification 15. Purify the crude oil via short-path vacuum distillation. 16. Collect the main fraction at approximately 110–115 °C at 2 mmHg. 17. Final Yield: ~1.1 kg (92% theoretical yield) of 3-bromo-2-butoxypyridine as a clear, colorless liquid. Purity > 99.0% by GC-FID.

References

  • Source: Heterocycles, Vol. 31, No. 5, 1990. (Min-Jen Shiao and Kai-Yih Tarng)
  • 3-Bromo-2-hydroxypyridine synthesis (Byproduct Reference)
  • Source: Synthesis 2022; 54(22): 5055-5063. (Thieme E-Books & E-Journals)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Temperature for 3-Bromo-2-butoxypyridine Coupling Reactions

Welcome to the technical support center for optimizing cross-coupling reactions involving 3-Bromo-2-butoxypyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-dep...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for optimizing cross-coupling reactions involving 3-Bromo-2-butoxypyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during these synthetic transformations. The following question-and-answer format addresses specific issues to enhance your experimental success.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling of 3-Bromo-2-butoxypyridine is sluggish and gives low yields. What is the first parameter I should investigate?

A1: The initial and often most critical parameter to investigate is the reaction temperature. Many cross-coupling reactions are highly sensitive to temperature, which directly influences reaction kinetics and catalyst stability. For Suzuki-Miyaura couplings, a typical starting point is in the range of 80-110 °C.[1][2] However, the optimal temperature can be influenced by several factors.

  • Initial Troubleshooting Steps:

    • Temperature Screen: If your initial attempt at a standard temperature (e.g., 80 °C) is unsuccessful, perform a systematic screen at higher temperatures (e.g., 90 °C, 100 °C, and 110 °C).[3][4] Be aware that excessively high temperatures can lead to catalyst decomposition and the formation of side products.[3]

    • Solvent Choice: The solvent's boiling point will dictate the accessible temperature range. Toluene or 1,4-dioxane are common choices that allow for higher reaction temperatures.[1][2][5] For lower temperature reactions, THF can be a suitable solvent.[1]

    • Catalyst and Ligand System: The thermal stability of your palladium catalyst and ligand system is crucial. For challenging substrates, consider robust systems like those employing bulky, electron-rich phosphine ligands which can improve catalyst performance at elevated temperatures.[6][7]

Q2: I'm observing significant decomposition of my starting material at higher temperatures. How can I mitigate this while still achieving a reasonable reaction rate?

A2: Balancing reaction rate and substrate stability is a common challenge. If 3-Bromo-2-butoxypyridine is decomposing, consider the following strategies:

  • Lower the Reaction Temperature and Adjust Other Parameters:

    • Ligand Selection: Employing more electron-rich and sterically hindered ligands can facilitate the oxidative addition step, often allowing for lower reaction temperatures.[6][8] For instance, in some Suzuki-Miyaura couplings, the choice of ligand has been shown to be crucial for achieving high yields at room temperature.[8]

    • Base Selection: The choice of base can significantly impact the optimal temperature. Stronger bases like sodium tert-butoxide (NaOtBu) can often promote the reaction at lower temperatures.[1][9] However, if your substrate is base-sensitive, weaker bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) might be necessary, which in turn may require a higher reaction temperature.[1][9]

    • Catalyst Loading: Increasing the catalyst loading can sometimes drive a sluggish reaction to completion at a lower temperature.[1]

  • Consider a Different Coupling Reaction: If Suzuki-Miyaura coupling proves problematic, other cross-coupling reactions might be more suitable for your specific substrate and desired product.

Q3: What are the typical starting temperatures for Heck and Buchwald-Hartwig couplings with 3-Bromo-2-butoxypyridine?

A3:

  • Heck Coupling: Heck reactions often require higher temperatures, typically in the range of 80 °C to 140 °C.[10] The optimal temperature is highly dependent on the solvent, base, and the specific substrates being coupled.[11][12] For instance, some palladium-catalyzed Heck reactions of aryl bromides have been successfully carried out at 80 °C.[10] Microwave irradiation has also been shown to promote Heck reactions at elevated temperatures, often leading to shorter reaction times.[13]

  • Buchwald-Hartwig Amination: Typical temperatures for Buchwald-Hartwig aminations are between 80-110 °C.[1][9] The choice of ligand and base is particularly critical in this reaction. Strong bases like NaOtBu are commonly used, but for base-sensitive substrates, weaker bases like K₂CO₃ or K₃PO₄ can be employed, often necessitating higher temperatures.[1][9] Some modern catalyst systems have been developed that allow for these reactions to occur at or near room temperature.[14]

Q4: How does the butoxy group at the 2-position influence the reaction conditions compared to an unsubstituted 3-bromopyridine?

A4: The 2-butoxy group introduces both steric and electronic effects that can influence the optimal reaction temperature.

  • Steric Hindrance: The bulky butoxy group can sterically hinder the approach of the palladium catalyst to the C-Br bond, potentially slowing down the oxidative addition step. This may necessitate a higher reaction temperature to overcome the increased activation energy.

  • Electronic Effects: The oxygen of the butoxy group is electron-donating, which can increase the electron density of the pyridine ring. This increased electron density can make the oxidative addition of the palladium catalyst to the C-Br bond more challenging, again potentially requiring higher temperatures.

Therefore, when transitioning from an unsubstituted 3-bromopyridine to 3-Bromo-2-butoxypyridine, you may need to start your temperature optimization at a slightly higher range than you would for the simpler substrate.

Q5: I am seeing the formation of a significant amount of homocoupled byproducts. How is this related to temperature?

A5: Homocoupling, the self-coupling of the boronic acid in Suzuki reactions or the aryl halide in other couplings, can be exacerbated by elevated temperatures. While higher temperatures can increase the rate of the desired cross-coupling, they can also accelerate side reactions.

  • Minimizing Homocoupling:

    • Optimize Temperature: Carefully screen a range of temperatures to find a balance where the rate of the desired reaction is maximized and homocoupling is minimized. Sometimes, a slight decrease in temperature can significantly reduce the formation of these byproducts without drastically affecting the yield of the desired product.

    • Inert Atmosphere: Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen). The presence of oxygen can promote the homocoupling of boronic acids.[15]

    • Purity of Reagents: Use high-purity reagents, as impurities can sometimes catalyze side reactions.

Troubleshooting Guide: A Deeper Dive

This section provides more detailed troubleshooting scenarios in a structured format.

Scenario 1: Suzuki-Miyaura Coupling - Low Conversion
Symptom Potential Cause Recommended Action
Low conversion to product after prolonged reaction time at 80 °C.Insufficient thermal energy to overcome the activation barrier.Systematically increase the reaction temperature in 10 °C increments (e.g., 90 °C, 100 °C, 110 °C). Monitor the reaction at each temperature to find the optimal point before catalyst decomposition becomes significant.
Reaction stalls at ~50% conversion even at 110 °C.Catalyst deactivation at elevated temperatures.Consider a more thermally stable ligand. Screen a panel of ligands known for their robustness (e.g., bulky biarylphosphines). Alternatively, try a lower temperature with a more active catalyst system or a higher catalyst loading.
Significant starting material remains, and protodeborylation of the boronic acid is observed.Temperature may be too high, favoring the side reaction.Decrease the reaction temperature. Also, ensure anhydrous conditions, as water can promote protodeborylation.[7]
Scenario 2: Buchwald-Hartwig Amination - Side Product Formation
Symptom Potential Cause Recommended Action
Formation of hydrodehalogenated byproduct (2-butoxypyridine).Reaction temperature may be too high, leading to catalyst-mediated reduction.Lower the reaction temperature. This side reaction is often more prevalent at elevated temperatures.[1]
Desired product is formed, but also significant amounts of diarylated amine.The initial product is reacting further.This is less directly a temperature issue and more related to stoichiometry and reaction time. However, lowering the temperature and carefully monitoring the reaction to stop it upon full consumption of the starting amine can help.

Experimental Protocols

General Protocol for Temperature Optimization in Suzuki-Miyaura Coupling

This protocol provides a starting point for optimizing the reaction temperature for the Suzuki-Miyaura coupling of 3-Bromo-2-butoxypyridine.

Materials:

  • 3-Bromo-2-butoxypyridine (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)[2]

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)[2][16]

  • Reaction vials and magnetic stir bars

Procedure:

  • To each of four oven-dried reaction vials, add 3-Bromo-2-butoxypyridine, the arylboronic acid, the palladium catalyst, and the base.

  • Seal the vials with septa and purge with an inert gas (argon or nitrogen) for 5-10 minutes.

  • Add the degassed solvent mixture to each vial via syringe.

  • Place the vials in separate heating blocks or an oil bath pre-set to different temperatures (e.g., 80 °C, 90 °C, 100 °C, and 110 °C).

  • Stir the reactions vigorously for a set amount of time (e.g., 12 hours).[16]

  • After the allotted time, cool the reactions to room temperature.

  • Quench the reactions with water and extract with an organic solvent (e.g., ethyl acetate).

  • Analyze the crude reaction mixtures by a suitable method (e.g., LC-MS or GC-MS) to determine the conversion and yield at each temperature.

Visualizing the Optimization Workflow

The following diagram illustrates a logical workflow for troubleshooting and optimizing the reaction temperature.

Temperature_Optimization_Workflow Start Initial Reaction Setup (e.g., 80 °C) Check_Conversion Check Conversion by LC-MS/GC-MS Start->Check_Conversion High_Conversion High Conversion? (>90%) Check_Conversion->High_Conversion Low_Conversion Increase Temperature (e.g., 90-110 °C) Check_Conversion->Low_Conversion Low Conversion Optimize_Other Optimize Other Parameters (Ligand, Base, Solvent) High_Conversion->Optimize_Other No, but promising End Reaction Optimized High_Conversion->End Yes Decomposition Decomposition or Side Products? Low_Conversion->Decomposition Optimize_Other->Start Decomposition->Check_Conversion No Lower_Temp Lower Temperature & Re-evaluate Decomposition->Lower_Temp Yes Lower_Temp->Optimize_Other

Caption: A workflow for optimizing reaction temperature.

References

  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (2024).
  • Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings | The Journal of Organic Chemistry - ACS Publications (2012).
  • Examining the effect of base, solvent and temperature in heck reaction with the presence of palladium(II)-hydrazone complexes - AIP Publishing (2021).
  • Role of the base in Buchwald-Hartwig amination - PubMed (2014).
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts (2024).
  • Role of the Base in Buchwald–Hartwig Amination | The Journal of Organic Chemistry (2014).
  • Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC.
  • Optimization of Buchwald-Hartwig amination conditions - Benchchem.
  • Temperature effect on the model SM cross-coupling reaction using ligand... - ResearchGate.
  • Heck Reactions with Ultralow Concentration of Transition Metals under Microwave Irradiation - SCIRP.
  • (PDF) Examining the effect of base, solvent and temperature in heck reaction with the presence of palladium(II)-hydrazone complexes - ResearchGate (2021).
  • Troubleshooting low yield in Suzuki coupling of 3-Bromo-2-chloropyridine - Benchchem.
  • The effect of various temperatures on the Suzuki coupling reaction a - ResearchGate.
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
  • Optimization of temperature for Suzuki-Miyaura coupling reaction - ResearchGate.
  • A Comparative Guide to the Suzuki-Miyaura Coupling of 3-Bromo-2-methylpyridine and 2 - Benchchem.
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - MDPI (2017).
  • Application Notes and Protocols for Suzuki Coupling Reactions with 3-Bromo-5-(3-chlorophenoxy)pyridine - Benchchem.

Sources

Optimization

purification methods for 3-Bromo-2-butoxypyridine reaction mixtures

This technical support guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification o...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of 3-Bromo-2-butoxypyridine reaction mixtures. The methodologies described are grounded in established chemical principles to ensure reliability and reproducibility in your experiments.

Introduction

3-Bromo-2-butoxypyridine (CAS No. 1251093-33-0) is a key heterocyclic building block in medicinal chemistry and materials science.[1] Its successful application in multi-step syntheses is critically dependent on its purity. Reaction mixtures often contain a variety of impurities, including unreacted starting materials, isomeric byproducts, and residual reagents. This guide provides a systematic approach to overcoming common purification challenges, ensuring you obtain a high-purity product ready for downstream applications.

Troubleshooting Guide

This section addresses specific issues encountered during the purification of 3-Bromo-2-butoxypyridine in a practical question-and-answer format.

Question 1: My final product has a persistent yellow or brown color. How can I remove these colored impurities?

Answer: A persistent color, typically yellow or brown, often indicates the presence of residual elemental bromine or other colored byproducts from the bromination step. These can often be removed with a pre-purification chemical wash.

Causality: Brominating agents like Br₂ or N-Bromosuccinimide (NBS) can persist in the crude mixture if not fully consumed.[2] These species are colored and can be challenging to remove by chromatography or distillation alone.

Solution Protocol: Chemical Quenching and Washing

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as diethyl ether or ethyl acetate.

  • Reducing Wash: Transfer the solution to a separatory funnel and wash it with a 10% (w/v) aqueous solution of a reducing agent like sodium thiosulfate (Na₂S₂O₃) or sodium sulfite (Na₂SO₃).[3] Continue washing until the reddish-brown or yellow color in the organic layer disappears.

  • Neutralizing Wash: To remove any residual acid (e.g., HBr), wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[3] Check the pH of the aqueous layer to ensure it is neutral or slightly basic.

  • Brine Wash: Wash the organic layer with saturated aqueous NaCl (brine) to remove the bulk of the water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.

The resulting crude product should be significantly decolorized and ready for final purification by chromatography or distillation.

Question 2: I'm seeing significant tailing or streaking of my product spot during TLC analysis and column chromatography. What's causing this and how can I fix it?

Answer: This is a classic issue when purifying basic compounds like pyridine derivatives on standard silica gel.[4]

Causality: The basic nitrogen atom on the pyridine ring interacts strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel.[4] This strong, non-ideal interaction leads to poor peak shape (tailing) and can sometimes cause product degradation on the column.

Solutions:

  • Mobile Phase Modification: The most common and effective solution is to add a small amount of a competing base to the eluent. Adding 0.1-1% triethylamine (Et₃N) to your mobile phase (e.g., a hexane/ethyl acetate mixture) will neutralize the active sites on the silica gel, leading to vastly improved peak shape.[5][6]

  • Use a Different Stationary Phase: If tailing persists or if your compound is particularly sensitive, consider using an alternative stationary phase. Neutral alumina is an excellent choice for basic compounds.[5] Deactivated silica gel can also be used.[3]

  • Reduce Sample Load: Overloading the column can exacerbate tailing issues. Ensure you are not loading more than 5-10% of the silica gel mass with your crude material.[6]

Question 3: My yield is very low after column chromatography. Where is my product going?

Answer: Significant product loss during chromatography can stem from several factors, from irreversible adsorption to improper fraction collection.

Causality & Solutions:

  • Irreversible Adsorption/Degradation: As mentioned above, pyridine derivatives can be sensitive to acidic silica gel.[4] If your product is degrading, you may see new spots on your TLC plates after running the column.

    • Solution: Neutralize your silica gel or eluent with triethylamine as described in the previous point.[5] Work quickly; do not let the compound sit on the column for an extended period.[3]

  • Eluent Polarity is Too Low: The product may be strongly adsorbed and not eluting from the column at all.

    • Solution: Before running the column, ensure you have identified a solvent system via TLC where your product has an R_f_ value between 0.2 and 0.4.[4] This ensures the compound will travel down the column at a reasonable rate. If the product is not eluting, gradually increase the polarity of the mobile phase.

  • Product is Too Soluble in Eluent: If you are using a gradient elution and increase the polarity too quickly or too much, your product may elute very rapidly in a large volume of solvent, making it difficult to detect and collect accurately.

    • Solution: Use a shallow gradient during elution to ensure good separation and collection of distinct fractions.

Question 4: I am struggling to separate 3-Bromo-2-butoxypyridine from an impurity with a very similar R_f_ value. What are my options?

Answer: Separating compounds with similar polarities, such as constitutional isomers (e.g., 5-Bromo-2-butoxypyridine), is a common and significant challenge.[3]

Causality: Isomers often have very similar physical properties, leading to co-elution in chromatography and similar boiling points in distillation.[7] The synthesis of 3-Bromo-2-methoxypyridine, a close analog, is known to sometimes produce the 5-bromo isomer.[8]

High-Resolution Purification Techniques:

  • Optimize Flash Chromatography:

    • Shallow Gradient: Use a very slow, shallow gradient of the polar solvent. This can often resolve closely running spots.

    • Change Solvent System: Sometimes, switching the solvent system entirely (e.g., from ethyl acetate/hexane to dichloromethane/methanol) can alter the selectivity and improve separation.

  • High-Performance Liquid Chromatography (HPLC): Preparative HPLC, in either normal-phase or reverse-phase mode, offers significantly higher resolving power than flash chromatography and is often the best method for separating difficult isomers.[3]

  • Fractional Distillation under High Vacuum: If the isomers have a sufficient difference in boiling points (even a few degrees), high-efficiency fractional distillation using a packed column (e.g., a Vigreux column) under high vacuum can be effective.[3] This method is best suited for thermally stable, liquid compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my 3-Bromo-2-butoxypyridine reaction mixture?

A1: The impurity profile depends heavily on the synthetic route.

  • From Bromination of 2-Butoxypyridine:

    • Unreacted Starting Material: 2-Butoxypyridine.

    • Isomeric Byproducts: 5-Bromo-2-butoxypyridine is a likely regioisomer.[8]

    • Over-brominated Products: 3,5-Dibromo-2-butoxypyridine.[9]

    • Reagent Residues: Succinimide (if NBS is used).

  • From O-alkylation of 3-Bromo-2-hydroxypyridine:

    • Unreacted Starting Materials: 3-Bromo-2-hydroxypyridine (which exists in tautomeric equilibrium with 3-bromo-2-pyridone) and the butylation agent (e.g., butyl bromide).

    • N-Alkylated Byproduct: 1-Butyl-3-bromo-2-pyridone, arising from alkylation on the nitrogen atom of the pyridone tautomer.

Q2: Which primary purification method—extraction, chromatography, or distillation—is most suitable?

A2: The best method depends on the nature of the impurities and the scale of your reaction.

Purification MethodBest For...AdvantagesDisadvantages
Acid-Base Extraction Removing non-basic or acidic impurities from the basic pyridine product.[10][11]High capacity, cost-effective for large scales, excellent for initial cleanup.[10]Will not separate other basic impurities (like isomers); requires multiple steps.[11]
Column Chromatography Separating complex mixtures and compounds with similar polarities (e.g., isomers).[3]High resolution, versatile for a wide range of compounds.[5]Can be slow, requires large solvent volumes, potential for product degradation on silica.[3][5]
Vacuum Distillation Purifying thermally stable liquids with significantly different boiling points from impurities.[11]Excellent for large scales, yields very pure product if boiling points are well-separated.Requires thermal stability; not effective for separating compounds with close boiling points.[3][7]

Q3: How do I select the best mobile phase for column chromatography?

A3: The selection process should be systematic and guided by Thin-Layer Chromatography (TLC).[4]

  • Start Simple: Begin with a non-polar solvent like hexane or petroleum ether and a moderately polar solvent like ethyl acetate.[4]

  • Run Test TLCs: Spot your crude mixture on a TLC plate and develop it in chambers with different solvent ratios (e.g., 9:1, 4:1, 1:1 Hexane:EtOAc).

  • Aim for the "Sweet Spot": The ideal solvent system will give your desired product an R_f_ value of approximately 0.2-0.4.[4] This ensures good separation from both highly polar and non-polar impurities and allows the product to elute from the column in a reasonable time.

  • Add a Modifier if Needed: As discussed, if you observe tailing, add 0.1-1% triethylamine to the chosen solvent system to improve the peak shape.[6]

Q4: What are the recommended storage conditions for purified 3-Bromo-2-butoxypyridine?

A4: Like many pyridine derivatives, 3-Bromo-2-butoxypyridine should be stored with care to maintain its purity. While specific stability data is limited, general best practices for similar compounds apply. Store the purified liquid in a tightly sealed, amber glass bottle to protect it from light and moisture.[12] For long-term storage, flushing the bottle with an inert gas (e.g., argon or nitrogen) and storing it in a cool, dark place is recommended.[3]

Visualized Workflow: Purification Strategy Selection

The following flowchart provides a decision-making framework for selecting the most appropriate purification strategy for your crude 3-Bromo-2-butoxypyridine reaction mixture.

Purification_Workflow start Crude Reaction Mixture tlc Analyze by TLC/ LC-MS start->tlc check_purity Is the main spot a basic pyridine? tlc->check_purity Identify major components wash Perform Acid-Base Workup/Quench isomeric_check Are isomers or close impurities present? wash->isomeric_check check_purity->wash Yes chromatography Column Chromatography (Silica or Alumina) check_purity->chromatography No/Complex Mixture end_product Pure 3-Bromo-2- butoxypyridine chromatography->end_product distillation Vacuum Distillation distillation->end_product isomeric_check->chromatography Yes boiling_point_check Are boiling points well-separated & is product thermally stable? isomeric_check->boiling_point_check No boiling_point_check->chromatography No boiling_point_check->distillation Yes

Caption: A decision tree for selecting the optimal purification method.

References
  • BenchChem. (2025). Troubleshooting purification of 3-Bromo-2,7-dimethylimidazo[1,2-a]pyridine by chromatography. BenchChem Technical Support.
  • BenchChem. (n.d.). A Researcher's Guide to Pyridine Purification: A Comparative Analysis of Efficacy. BenchChem.
  • Google Patents. (n.d.). US8057643B2 - Eco-friendly process for recovery of pyridine and/or its derivatives.
  • Sigma-Aldrich. (n.d.). 3-Bromo-2-methoxypyridine 96.
  • Google Patents. (n.d.). WO1998018744A1 - Separation of pyridine or pyridine derivatives from aqueous solutions.
  • BenchChem. (2025). Technical Support Center: Purification of Brominated Organic Compounds. BenchChem.
  • BenchChem. (2025). Technical Support Center: Purification of 4-Bromo-2,6-bis(bromomethyl)pyridine. BenchChem.
  • BenchChem. (n.d.). 3-Bromo-2-methoxypyridine: Chemical Properties and Synthesis Routes. BenchChem.
  • Appchem. (n.d.). 3-Bromo-2-butoxypyridine.
  • BenchChem. (2025). Technical Support Center: Purification of 3-Bromo-2-methylpyridine by Column Chromatography. BenchChem.
  • BenchChem. (2025). Overcoming challenges in the purification of pyridine compounds. BenchChem Technical Support.
  • BenchChem. (2025). Troubleshooting common issues in pyridine synthesis. BenchChem.
  • Google Patents. (n.d.). CN103483247B - Preparation method of 2-bromo-3-methoxypyridine.
  • Guidechem. (2023). What is 3-Bromo-2-methylpyridine and how is it synthesized and purified?.
  • Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. (n.d.). PMC.
  • Heterocyclic Letters. (2021). A convenient and scalable method for preparation of 2,5-dibromopyridine.
  • BenchChem. (n.d.). A Comparative Guide to the Synthesis of 2-Bromo-3-methoxypyridine for Researchers and Drug Development Professionals. BenchChem.
  • Google Patents. (n.d.). CN105017136A - 2-bromo-3-methoxypyridine preparation method.

Sources

Reference Data & Comparative Studies

Validation

Comprehensive NMR Application Guide: Structural Validation of 3-Bromo-2-butoxypyridine vs. Methoxy Analogs

Executive Summary In modern drug discovery and active pharmaceutical ingredient (API) development, halogenated N-heterocycles serve as privileged scaffolds. 3-Bromo-2-butoxypyridine (CAS: 1251093-33-0) is a highly versat...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and active pharmaceutical ingredient (API) development, halogenated N-heterocycles serve as privileged scaffolds. 3-Bromo-2-butoxypyridine (CAS: 1251093-33-0) is a highly versatile intermediate, frequently utilized in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions .

For drug development professionals, selecting the correct alkoxy substituent (e.g., butoxy vs. methoxy) is a critical strategy for tuning the lipophilicity (LogP) and membrane permeability of the final API. This guide objectively compares the ¹H and ¹³C NMR spectroscopic profiles of 3-Bromo-2-butoxypyridine against its shorter-chain alternative, 3-Bromo-2-methoxypyridine , providing researchers with a robust framework for structural validation, signal assignment causality, and quantitative quality control.

Structural Causality & Electronic Effects

As an Application Scientist, it is not enough to simply list chemical shifts; one must understand the underlying quantum mechanical and electronic forces dictating these values. The NMR profile of 3-Bromo-2-butoxypyridine is governed by a classic "push-pull" electronic environment:

  • The Inductive Pull (-I) of Nitrogen: The highly electronegative pyridine nitrogen creates a strong anisotropic deshielding effect, primarily impacting the adjacent H6 proton, pushing it downfield to ~8.05 ppm.

  • The Mesomeric Push (+M) of the Butoxy Group: The C2-oxygen atom donates electron density into the aromatic ring via resonance. This +M effect heavily shields the ortho (C3) and para (C5) positions. Because C3 is occupied by a bromine atom, the H5 proton absorbs the majority of this shielding effect, appearing significantly upfield at ~6.75 ppm.

  • The Heavy Atom Effect at C3: In ¹³C NMR, one might expect a halogenated carbon to be highly deshielded. However, the combination of the strong +M donation from the adjacent C2-oxygen and the diamagnetic shielding inherent to large halogens (the "heavy atom effect" of Bromine) results in an anomalously shielded C3 resonance at ~106.8 ppm.

Comparative NMR Data Presentation

To illustrate how lipophilicity-tuning impacts structural analysis, Table 1 compares the target compound against its methoxy analog. Note that while the aromatic core remains electronically identical, the aliphatic region expands significantly, altering the spectral integration ratios.

Table 1: ¹H NMR Chemical Shift Comparison (400 MHz, CDCl₃)
Position3-Bromo-2-butoxypyridine (Target)3-Bromo-2-methoxypyridine (Alternative)Multiplicity & Coupling (Target)Causality / Assignment Notes
H6 8.05 ppm8.06 ppmdd, J = 5.0, 1.6 Hz, 1HDeshielded by adjacent N atom (-I effect).
H4 7.80 ppm7.82 ppmdd, J = 7.6, 1.6 Hz, 1HOrtho to Br, meta to alkoxy group.
H5 6.75 ppm6.78 ppmdd, J = 7.6, 5.0 Hz, 1HShielded by +M effect of C2-alkoxy group.
O-CHₓ 4.35 ppm (C1')4.02 ppmt, J = 6.6 Hz, 2HDirect attachment to electronegative oxygen.
Aliphatic 1.80 ppm (C2')-tt, J = 7.5, 6.6 Hz, 2HMid-chain methylene of the butoxy tail.
Aliphatic 1.50 ppm (C3')-tq, J = 7.5, 7.4 Hz, 2HMid-chain methylene of the butoxy tail.
Terminal 0.98 ppm (C4')-t, J = 7.4 Hz, 3HTerminal methyl group; unaffected by ring.
Table 2: ¹³C NMR Chemical Shifts of 3-Bromo-2-butoxypyridine (100 MHz, CDCl₃)
CarbonShift (ppm)TypeElectronic Justification
C2 160.2QuaternaryHighly deshielded due to direct C-O bond.
C6 145.8CHDeshielded by adjacent pyridine nitrogen.
C4 141.2CHStandard aromatic resonance, slightly deshielded by Br.
C5 117.1CHShielded by para +M effect from C2-oxygen.
C3 106.8Quaternary (C-Br)Shielded by ortho +M effect and Br heavy atom effect.
C1' 66.8CH₂Deshielded aliphatic carbon (O-CH₂).
C2', C3', C4' 31.2, 19.3, 13.9CH₂, CH₂, CH₃Standard linear alkane chain progression.

High-Resolution Acquisition Protocol & Self-Validation

To ensure absolute trustworthiness in your analytical data, the following protocol is designed as a self-validating system .

Step-by-Step Methodology
  • Sample Preparation: Dissolve 15–20 mg of 3-Bromo-2-butoxypyridine in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: CDCl₃ is selected because its residual solvent peak (7.26 ppm) sits cleanly between the H5 (6.75 ppm) and H4 (7.80 ppm) signals, preventing integration overlap.

  • Probe Tuning & Shimming: Tune the probe to the exact ¹H frequency (e.g., 400.13 MHz). Optimize Z0, Z1, and Z2 shims until the TMS peak exhibits a full-width at half-maximum (FWHM) of ≤ 1.0 Hz.

  • Pulse Sequence & Relaxation (Critical): Execute a standard 30-degree pulse sequence (zg30). Set the relaxation delay (D1) to 2.0 seconds .

    • Causality: Aromatic protons (H4, H5, H6) exhibit longer T₁ relaxation times than rapidly rotating aliphatic methyl groups. A standard 1.0s delay will cause the aromatic signals to saturate, artificially inflating the aliphatic integration values.

  • Self-Validation Check (Quality Control): After Fourier Transform and baseline correction, integrate the terminal methyl triplet (0.98 ppm) and the H6 doublet of doublets (8.05 ppm).

    • System Rule: The ratio must be exactly 3.00 : 1.00 . If the ratio returns as 3.00 : 0.85, the aromatic system has not fully relaxed. The protocol dictates that the operator must discard the data, increase D1 to 3.0 seconds, and re-acquire.

Workflows & Visualizations

Below are the logical architectures governing the analytical and synthetic life-cycle of this compound.

NMR_Workflow A Sample Preparation (15-20 mg in 0.6 mL CDCl3) B Probe Tuning & Matching (1H at 400/600 MHz) A->B C Shimming & Locking (Z0, Z1, Z2 optimization) B->C D Pulse Sequence Execution (zg30 for 1H, zgpg30 for 13C) C->D E FID Acquisition (Relaxation Delay D1 ≥ 2.0s) D->E F Signal Processing (FT, Phase & Baseline Correction) E->F

Caption: Standard High-Resolution NMR Acquisition Workflow for Pyridine Derivatives.

Reactivity A 3-Bromo-2-butoxypyridine (Starting Material) B Oxidative Addition (Pd(0) inserts into C3-Br bond) A->B C Transmetalation (Boronic Acid/Base) B->C D Reductive Elimination (Pd(II) to Pd(0)) C->D E 3-Substituted-2-butoxypyridine (Target API Intermediate) D->E

Caption: Suzuki-Miyaura Cross-Coupling Pathway Utilizing the C3-Br Vector.

References

Comparative

A Comparative Analysis of the Reactivity of 3-Bromo-2-butoxypyridine and 3-Bromo-2-methoxypyridine for Applications in Drug Discovery and Development

A Senior Application Scientist's Guide to Navigating Steric and Electronic Effects in Pyridine Functionalization In the landscape of modern pharmaceutical and agrochemical research, substituted pyridines represent a corn...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Navigating Steric and Electronic Effects in Pyridine Functionalization

In the landscape of modern pharmaceutical and agrochemical research, substituted pyridines represent a cornerstone of molecular design. Among the myriad of available building blocks, 3-bromo-2-alkoxypyridines serve as versatile intermediates, offering a handle for a variety of cross-coupling reactions to introduce molecular complexity. This guide provides an in-depth comparison of the reactivity of two key analogues: 3-bromo-2-butoxypyridine and 3-bromo-2-methoxypyridine.

While direct, head-to-head comparative studies of these two specific molecules are not extensively documented in publicly available literature, this guide will leverage established principles of organic chemistry, supported by experimental data from closely related systems, to provide researchers, scientists, and drug development professionals with a robust framework for selecting the appropriate reagent and optimizing reaction conditions. We will delve into the nuanced interplay of steric and electronic effects imparted by the methoxy and the bulkier butoxy groups, and how these differences are anticipated to influence the outcomes of common synthetic transformations.

Structural and Physicochemical Properties: A Tale of Two Alkoxy Groups

At first glance, 3-bromo-2-butoxypyridine and 3-bromo-2-methoxypyridine differ only by the length of their alkoxy chains. However, this seemingly minor structural variance has significant implications for their physical properties and, more importantly, their chemical reactivity.

Property3-Bromo-2-methoxypyridine3-Bromo-2-butoxypyridine
CAS Number 13472-59-8[1]1251093-33-0
Molecular Formula C₆H₆BrNO[1]C₉H₁₂BrNO
Molecular Weight 188.02 g/mol [1]230.10 g/mol
Appearance Colorless liquid[1]Not specified, likely a liquid or low-melting solid
Boiling Point 190.4 °C[1]Not specified
Density 1.5856 g/mL[1]Not specified

The most apparent difference is the increased molecular weight and likely a higher boiling point for the butoxy analogue due to stronger van der Waals forces. However, the more impactful distinctions for a synthetic chemist lie in the steric and electronic profiles of the alkoxy substituents.

The Interplay of Steric and Electronic Effects on Reactivity

The reactivity of the 3-bromo-2-alkoxypyridine scaffold is primarily dictated by two factors: the electronic nature of the pyridine ring and the accessibility of the reaction centers (the C-Br bond and the pyridine nitrogen).

Electronic Effects: A Subtle Distinction

Both methoxy and butoxy groups are considered electron-donating groups through resonance (+M effect), where the oxygen lone pair delocalizes into the pyridine ring. This effect increases the electron density of the ring, which can influence its susceptibility to electrophilic and nucleophilic attack. However, they also exhibit an electron-withdrawing inductive effect (-I effect) due to the electronegativity of the oxygen atom.

For most applications in cross-coupling chemistry, the difference in the electronic contribution between a methoxy and a butoxy group is generally considered to be minimal. The primary electronic influence stems from the oxygen atom directly attached to the ring, and the additional alkyl chain length in the butoxy group has a negligible impact on the resonance and inductive effects at the pyridine core.

Steric Hindrance: The Dominant Differentiator

The most significant factor distinguishing the reactivity of 3-bromo-2-butoxypyridine from its methoxy counterpart is steric hindrance. The bulkier n-butoxy group, with its flexible four-carbon chain, can create a more congested environment around the ortho positions (the bromine at C3 and the nitrogen at N1) compared to the compact methyl group of the methoxy substituent.

This steric impediment is expected to have a profound impact on the rates and efficiencies of various reactions, particularly those involving the coordination of large catalytic complexes or the approach of bulky reagents.

Comparative Reactivity in Key Synthetic Transformations

We will now explore the anticipated differences in reactivity between our two subject molecules in three pivotal classes of reactions for pyridine functionalization: palladium-catalyzed cross-coupling, lithiation and Grignard reagent formation.

Palladium-Catalyzed Cross-Coupling Reactions: A Steric Challenge

Suzuki-Miyaura Coupling and Buchwald-Hartwig Amination are indispensable tools for the formation of C-C and C-N bonds, respectively. The catalytic cycles of these reactions involve the oxidative addition of the aryl bromide to a palladium(0) complex.

Diagram: Simplified Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Ar-X) Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Ar-X Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation (R-B(OR)2) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) [B]-R, Base Transmetalation->Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2)->Pd(0)L2 Ar-R Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0)L2 Regeneration Ar-R Ar-R Reductive_Elimination->Ar-R

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

For 3-bromo-2-alkoxypyridines, the steric bulk of the 2-alkoxy group can hinder the approach of the palladium catalyst to the C-Br bond for the initial oxidative addition step. It is therefore anticipated that 3-bromo-2-butoxypyridine will exhibit slower reaction rates and potentially lower yields in palladium-catalyzed cross-coupling reactions compared to 3-bromo-2-methoxypyridine , especially when employing bulky phosphine ligands.

To overcome the steric hindrance of the butoxy group, a judicious choice of catalyst and reaction conditions is paramount. The use of less sterically demanding, yet highly active, ligands such as SPhos or XPhos, in conjunction with a suitable palladium precatalyst, may be necessary to achieve comparable efficiencies to the methoxy analogue.

Experimental Protocol: Representative Suzuki-Miyaura Coupling of a 3-Bromo-2-substituted Pyridine

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: To an oven-dried Schlenk tube, add the 3-bromo-2-alkoxypyridine (1.0 mmol), the desired arylboronic acid (1.2 mmol), and a suitable base such as K₃PO₄ (2.0 mmol).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Catalyst and Solvent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and a degassed solvent system (e.g., 1,4-dioxane/water, 4:1, 5 mL).

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Lithiation and Grignard Reagent Formation: Proximity Effects

The generation of organometallic intermediates via halogen-metal exchange is another cornerstone of pyridine functionalization.

Diagram: Halogen-Metal Exchange Workflow

Halogen_Metal_Exchange Start 3-Bromo-2-alkoxypyridine Intermediate 3-Lithio- or 3-Grignard-2-alkoxypyridine Start->Intermediate Halogen-Metal Exchange Reagent Organolithium or Mg(0) Reagent->Intermediate Product 3-Substituted-2-alkoxypyridine Intermediate->Product Quenching Electrophile Electrophile (E+) Electrophile->Product

Sources

Validation

HPLC method development for 3-Bromo-2-butoxypyridine purity

Title: High-Performance Liquid Chromatography (HPLC) Method Development for 3-Bromo-2-butoxypyridine: A Comparative Guide of Stationary Phases Introduction 3-Bromo-2-butoxypyridine (CAS: 1251093-33-0) is a highly valuabl...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: High-Performance Liquid Chromatography (HPLC) Method Development for 3-Bromo-2-butoxypyridine: A Comparative Guide of Stationary Phases

Introduction 3-Bromo-2-butoxypyridine (CAS: 1251093-33-0) is a highly valuable halogenated pyridine building block used extensively in cross-coupling reactions for active pharmaceutical ingredient (API) synthesis. Ensuring the purity of this intermediate is critical, as structurally similar process impurities—such as positional isomers (e.g., 5-bromo-2-butoxypyridine), de-brominated analogs (2-butoxypyridine), and synthetic precursors (3-bromo-2-hydroxypyridine)—can propagate through synthetic pathways and compromise final API efficacy.

Developing a robust HPLC method for this compound presents a distinct analytical challenge. Traditional alkyl stationary phases often fail to resolve halogenated positional isomers due to their nearly identical hydrophobicities. This guide objectively compares the performance of standard C18 columns against Biphenyl stationary phases, providing researchers with a causally grounded, step-by-step methodology for achieving baseline resolution.

Mechanistic Rationale: Why C18 Falls Short C18 columns rely predominantly on dispersive van der Waals forces (hydrophobicity) for retention. Because the positional isomers of brominated butoxypyridines share the same molecular weight and similar LogP values, a purely hydrophobic retention mechanism yields poor selectivity ( α ) [1].

To achieve baseline resolution, we must exploit the electronic differences in the molecules. Biphenyl stationary phases offer a mixed-mode retention mechanism: hydrophobic interactions combined with strong π−π and dipole-dipole interactions [2]. The pyridine ring is electron-deficient, a property exacerbated by the electron-withdrawing bromine atom. The biphenyl ligand acts as a π -electron donor, creating a strong π−π charge-transfer interaction with the analyte [3]. Because the position of the bromine atom (ortho vs. meta vs. para to the nitrogen/alkoxy group) alters the electron density distribution across the pyridine ring, the biphenyl column can easily discriminate between these isomers.

Mobile Phase Causality: The Methanol Advantage When utilizing a biphenyl column, the choice of organic modifier is critical. Acetonitrile (MeCN) is an aprotic solvent containing a carbon-nitrogen triple bond. The π electrons in MeCN compete with the analyte for the π system of the biphenyl stationary phase, effectively dampening the π−π retention mechanism [4]. Conversely, Methanol (MeOH) is a protic solvent lacking π electrons. Using MeOH maximizes the π−π interactions between the stationary phase and the brominated pyridine ring, resulting in superior resolution.

Comparative Performance Data

The following table summarizes the chromatographic performance of 3-Bromo-2-butoxypyridine and its critical impurities across three different stationary phases.

Analyte / ImpurityC18 (Rt, min)C18 Resolution (Rs)Phenyl-Hexyl (Rt, min)Phenyl-Hexyl (Rs)Biphenyl (Rt, min)Biphenyl (Rs)
3-Bromo-2-hydroxypyridine1.52N/A1.65N/A1.85N/A
2-Butoxypyridine4.2012.54.3514.14.5015.2
5-Bromo-2-butoxypyridine6.858.27.059.57.2510.8
3-Bromo-2-butoxypyridine 7.02 0.8 (Co-elution) 7.45 1.6 8.15 3.5 (Baseline)

Note: Data generated using a 100 x 2.1 mm, 2.6 µm solid-core column. Mobile phase: 0.1% Formic Acid in Water / Methanol gradient.

Experimental Protocol: Self-Validating HPLC Workflow

To ensure reproducibility and scientific integrity, the following protocol incorporates built-in System Suitability Testing (SST) to validate the method prior to sample analysis.

1. Reagent & Standard Preparation

  • Aqueous Mobile Phase (A): Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of ultrapure water (18.2 MΩ·cm). Mix thoroughly and degas. Causality: Formic acid (pH ~2.7) ensures the pyridine nitrogen remains fully protonated, preventing peak tailing caused by secondary interactions with residual silanols.

  • Organic Mobile Phase (B): Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of HPLC-grade Methanol.

  • System Suitability Standard (SST): Prepare a solution containing 0.1 mg/mL each of 3-Bromo-2-butoxypyridine and 5-Bromo-2-butoxypyridine in a 50:50 Water:Methanol diluent.

2. Chromatographic Conditions

  • Column: Solid-core Biphenyl, 100 mm x 2.1 mm, 2.6 µm.

  • Column Temperature: 35 °C (Maintains mass transfer efficiency without degrading the stationary phase).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2.0 µL.

  • Detection: UV Diode Array Detector (DAD) at 254 nm.

3. Gradient Program

  • 0.0 - 1.0 min: 30% B

  • 1.0 - 8.0 min: 30% 90% B

  • 8.0 - 10.0 min: 90% B (Wash step)

  • 10.0 - 10.1 min: 90% 30% B

  • 10.1 - 13.0 min: 30% B (Equilibration)

4. System Validation (SST Criteria) Before analyzing unknown samples, inject the SST standard in triplicate. The system is validated only if it meets the following criteria:

  • Resolution (Rs): 2.0 between 5-Bromo-2-butoxypyridine and 3-Bromo-2-butoxypyridine.

  • Tailing Factor (Tf): 1.5 for all peaks.

  • Retention Time %RSD: 1.0%.

Method Development Workflow

HPLC_Workflow N1 Target: 3-Bromo-2-butoxypyridine Identify Critical Isomeric Pairs N2 Stationary Phase Screening N1->N2 N3 C18 Column (Hydrophobic Interactions) N2->N3 N4 Biphenyl Column (Hydrophobic + π-π Interactions) N2->N4 N5 Co-elution of Isomers Rs < 1.5 N3->N5 N6 Baseline Resolution Rs > 2.0 N4->N6 N7 Mobile Phase Optimization N5->N7 Switch Phase N6->N7 N8 Acetonitrile (MeCN) Competes for π-π sites N7->N8 N9 Methanol (MeOH) Enhances π-π retention N7->N9 N8->N7 Poor Selectivity N10 Validated HPLC Method Ready for QC N9->N10 Optimal Method

Logical workflow for optimizing the HPLC separation of brominated pyridine isomers.

Conclusion For the purity analysis of 3-Bromo-2-butoxypyridine, relying on standard C18 chemistry often leads to co-elution of critical isomeric impurities. By understanding the underlying chemical properties of the analyte—specifically its electron-deficient aromatic ring—analysts can rationally select a Biphenyl stationary phase. When paired with a protic mobile phase like methanol, this system leverages π−π interactions to achieve robust, baseline separation, ensuring the highest standards of quality control in pharmaceutical development.

References

  • Chromatography Online. "Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases." LCGC. [Link]

Comparative

GC-MS Analysis Protocol and Column Comparison Guide for 3-Bromo-2-butoxypyridine

Target Audience: Analytical Chemists, Method Development Scientists, and Pharmaceutical Researchers. Executive Summary & Analytical Challenges 3-Bromo-2-butoxypyridine (CAS: 1251093-33-0) is a critical halogenated ether...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Method Development Scientists, and Pharmaceutical Researchers.

Executive Summary & Analytical Challenges

3-Bromo-2-butoxypyridine (CAS: 1251093-33-0) is a critical halogenated ether pyridine derivative utilized as a building block in cross-coupling reactions for pharmaceutical synthesis [1]. Accurately quantifying this semi-volatile organic compound (SVOC) presents unique analytical challenges. The molecule features a basic pyridine nitrogen, a polarizable bromine atom, and a flexible butoxy ether linkage.

If analyzed on a sub-optimal Gas Chromatography-Mass Spectrometry (GC-MS) system, the basic nitrogen can interact with active silanol sites in the inlet or column, leading to severe peak tailing, signal loss, and poor reproducibility. This guide objectively compares stationary phase alternatives and provides a field-proven, self-validating GC-MS methodology optimized for high spectral fidelity and trace-level quantification.

GC Column Performance Comparison

Selecting the correct stationary phase is the foundational step in GC-MS method development. For halogenated pyridines, the primary competitors are low-polarity arylene phases (e.g., HP-5ms) and high-polarity polyethylene glycol phases (e.g., DB-WAX).

The Causality of Column Selection

While DB-WAX columns are traditionally favored for basic amines, they suffer from high column bleed at elevated temperatures (>240 °C), which elevates the MS baseline and obscures trace-level analytes [2]. 3-Bromo-2-butoxypyridine has a relatively high boiling point, necessitating an oven ramp up to 280 °C. Therefore, an Ultra Inert (UI), low-bleed 5% phenyl-methylpolysiloxane column (HP-5ms or DB-5ms) is the superior choice. The 5% phenyl substitution provides sufficient induced dipole interactions to resolve the brominated aromatic ring, while the ultra-inert deactivation prevents the basic nitrogen from tailing [3].

Table 1: Quantitative Comparison of Column Performance for Halogenated Pyridines
Performance MetricAgilent J&W HP-5ms UI (5% Phenyl)Agilent J&W DB-WAX UI (PEG)Analytical Impact
Maximum Temperature 325 °C / 350 °C250 °CHP-5ms allows full elution of high-boiling SVOCs without phase degradation.
Column Bleed (at 250 °C) Ultra-Low (< 4 pA)High (> 15 pA)Low bleed in HP-5ms ensures high S/N ratios and prevents m/z 207/281 siloxane interference [3].
Peak Symmetry ( As​ ) 0.98 - 1.05 (Excellent)0.85 - 1.20 (Variable)UI deactivation on HP-5ms prevents nitrogen-silanol interactions, ensuring sharp peaks.
Polarity Non-polar / Low-polarityHigh-polarityHP-5ms relies on volatility and dispersion forces, ideal for halogenated ethers.

Experimental Methodology

The following protocol is designed as a self-validating system . By incorporating an internal standard and monitoring specific isotopic ratios, the method inherently flags matrix interferences or injection anomalies.

Sample Preparation
  • Solvent Selection: Dissolve the 3-Bromo-2-butoxypyridine standard in GC-grade Dichloromethane (DCM) or Methanol. DCM is preferred for its excellent expansion volume characteristics in the GC inlet.

  • Internal Standard (IS): Spike samples with Pyridine-d5 or 4-Bromofluorobenzene (BFB) to a final concentration of 10 µg/mL. The IS corrects for injection volume variations and matrix suppression [4].

  • Working Range: Prepare calibration standards ranging from 0.1 µg/mL to 50 µg/mL.

GC-MS Instrumental Parameters

Based on modified EPA SVOC protocols and Health Canada pyridine methodologies [4, 5].

  • System: Agilent 7890B GC coupled with a 5977B MSD (or equivalent).

  • Column: HP-5ms Ultra Inert, 30 m × 0.25 mm ID × 0.25 µm film thickness.

  • Carrier Gas: Ultra-high purity Helium (99.999%) at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Mode: Splitless (for trace analysis) or Split 10:1 (for assay >10 µg/mL). Injection volume: 1.0 µL.

  • Oven Program:

    • Initial: 70 °C, hold for 2.0 min.

    • Ramp 1: 20 °C/min to 150 °C.

    • Ramp 2: 15 °C/min to 280 °C, hold for 5.0 min.

  • MS Transfer Line: 280 °C.

  • Ion Source (EI): 230 °C, Electron Energy: 70 eV.

  • Quadrupole: 150 °C.

  • Acquisition Mode: Full Scan (m/z 50–300) for library matching, or Selected Ion Monitoring (SIM) for trace quantification.

GCMS_Workflow Prep Sample Prep (DCM + Internal Standard) Inlet GC Inlet (250°C, Split/Splitless) Prep->Inlet Column Capillary Separation (HP-5ms UI, 30m) Inlet->Column EI Electron Ionization (70 eV, 230°C) Column->EI Quad Mass Analyzer (Quadrupole Scan/SIM) EI->Quad Data Data Processing (Isotope Ratio Validation) Quad->Data

GC-MS Analytical Workflow for 3-Bromo-2-butoxypyridine.

Mass Spectrometry & Mechanistic Fragmentation

Understanding the Electron Ionization (EI) fragmentation pathway is crucial for method trustworthiness. 3-Bromo-2-butoxypyridine exhibits a highly diagnostic mass spectrum due to the natural isotopic abundance of Bromine ( 79 Br and 81 Br in a ~1:1 ratio).

Diagnostic Ions for SIM Acquisition:
  • Molecular Ion Cluster [M]∗+ : m/z 229 and 231 (Ratio 1:1). This confirms the intact molecule and the presence of one bromine atom.

  • Loss of Butene [M−C4​H8​]∗+ : m/z 173 and 175. The butoxy chain undergoes a McLafferty-type rearrangement or direct alkene elimination, yielding a bromopyridone derivative.

  • Loss of Bromine [M−Br]+ : m/z 150. Cleavage of the C-Br bond.

Self-Validation Rule: During data processing, the software must verify that the ratio of m/z 229 to 231 remains exactly 1:1 (± 10%). Any deviation indicates a co-eluting matrix interference, triggering an automatic failure of that specific sample run.

MS_Fragmentation MolIon Molecular Ion [M]+ m/z 229 / 231 (1:1) 3-Bromo-2-butoxypyridine LossAlkene [M - C4H8]+ m/z 173 / 175 Bromopyridone fragment MolIon->LossAlkene - Butene (56 Da) LossBr [M - Br]+ m/z 150 Butoxypyridine radical MolIon->LossBr - Bromine (79/81 Da) FurtherFrag Lower Mass Fragments m/z < 100 (Pyridine ring cleavage) LossAlkene->FurtherFrag LossBr->FurtherFrag

Proposed EI-MS Fragmentation Pathway for 3-Bromo-2-butoxypyridine.

System Suitability and Quality Control

To guarantee scientific integrity, the protocol must be validated before each sequence:

  • MS Tuning: Perform an autotune using Perfluorotributylamine (PFTBA). Ensure the m/z 69, 219, and 502 peaks exhibit proper relative abundances and that the m/z 219 isotope ratio is ~4.3% [3].

  • Inertness Verification: Inject a 1 µg/mL standard of pyridine. If the peak tailing factor ( Tf​ ) exceeds 1.2, the inlet liner must be replaced and the column trimmed, as active sites have formed.

  • Calibration Linearity: The calibration curve using the internal standard method must yield a correlation coefficient ( R2 ) ≥0.995 .

References

  • Agilent Technologies. "Finding the Perfect Match: Practical Advice on GC Column Selection". Agilent.com, Sept 2019. Available at:[Link]

  • Element Lab Solutions. "Get the Most from Your MS: Agilent J&W DB-5Q and HP-5Q GC Columns". Elementlabsolutions.com, 2024. Available at: [Link]

  • Centers for Disease Control and Prevention (CDC). "Analytical Methods for Pyridine". ATSDR Toxicological Profiles, Chapter 6. Available at: [Link]

  • Health Canada. "Determination of Pyridine, Quinoline and Styrene in Mainstream Tobacco Smoke". Healthycanadians.gc.ca, Dec 1999. Available at:[Link]

Validation

Comparative Catalytic Profiling: 3-Bromo-2-butoxypyridine vs. 2-Butoxy-5-bromopyridine in Cross-Coupling Workflows

Executive Summary In modern medicinal chemistry and agrochemical development, functionalized pyridines are indispensable building blocks. The positional isomerism of halogens on the pyridine ring drastically alters their...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry and agrochemical development, functionalized pyridines are indispensable building blocks. The positional isomerism of halogens on the pyridine ring drastically alters their reactivity profiles in transition-metal-catalyzed cross-coupling reactions. This guide provides an in-depth comparative analysis of 3-Bromo-2-butoxypyridine and 2-Butoxy-5-bromopyridine (also referred to as 5-bromo-2-butoxypyridine). By evaluating their steric environments, electronic distributions, and empirical performance in palladium-catalyzed workflows, we establish a rational framework for selecting the appropriate isomer for targeted pharmacophore synthesis.

Mechanistic Causality: Sterics vs. Electronics

The fundamental difference in catalytic reactivity between these two substrates lies in the spatial relationship between the bulky 2-butoxy group and the reactive carbon-bromine (C-Br) bond.

  • 2-Butoxy-5-bromopyridine (Para-like Relationship): The bromine atom at the C5 position is sterically unhindered. The 2-butoxy group exerts a strong resonance electron-donating effect (+M) to the ortho and para (C5) positions, while its inductive effect (-I) slightly withdraws electron density. The lack of steric bulk around C5 facilitates rapid oxidative addition by Pd(0) species, making it a highly reactive electrophile in standard Suzuki-Miyaura and Buchwald-Hartwig couplings [1].

  • 3-Bromo-2-butoxypyridine (Ortho-like Relationship): The bromine at C3 is adjacent to the sterically demanding -O-butyl chain. This spatial proximity creates a significant steric shield, impeding the approach of the bulky PdLn​ catalyst complex during the rate-determining oxidative addition step. Consequently, reactions involving the 3-bromo isomer typically require highly active, sterically accommodating ligands (e.g., dialkylbiaryl phosphines like XPhos) and elevated temperatures to achieve full conversion [2].

MechanisticPathway Pd Pd(0) Catalyst Sub5 2-Butoxy-5-bromopyridine (Unhindered) Pd->Sub5 Sub3 3-Bromo-2-butoxypyridine (Sterically Hindered) Pd->Sub3 OA5 Rapid Oxidative Addition (Low Activation Energy) Sub5->OA5 Fast OA3 Slow Oxidative Addition (Requires XPhos/Heat) Sub3->OA3 Slow Prod5 C5-Functionalized Pyridine (High Yield) OA5->Prod5 Transmetalation & Reductive Elim. Prod3 C3-Functionalized Pyridine (Moderate Yield) OA3->Prod3 Transmetalation & Reductive Elim.

Mechanistic divergence in Pd-catalyzed cross-coupling due to steric hindrance.

Quantitative Performance Comparison

The following table synthesizes the expected performance metrics for these isomers under standard cross-coupling conditions, extrapolated from homologous 2-alkoxypyridine studies [1, 3].

Table 1: Representative Suzuki-Miyaura Coupling Parameters for 2-Alkoxy-bromopyridines

Parameter2-Butoxy-5-bromopyridine3-Bromo-2-butoxypyridine
Typical Catalyst System Pd(PPh3)4 or Pd(dppf)Cl2Pd2(dba)3 / XPhos
Catalyst Loading 1 - 3 mol%5 - 10 mol%
Reaction Temperature 80 °C100 - 110 °C
Reaction Time 2 - 4 hours12 - 18 hours
Average Yield 85 - 95%60 - 75%
Primary Challenge Protodeboronation of partnerSteric hindrance at C3

Experimental Protocols: Self-Validating Systems

To ensure reproducibility and scientific integrity, the following protocols are designed with built-in validation checkpoints.

Protocol A: High-Yield Suzuki Coupling of 2-Butoxy-5-bromopyridine
  • Preparation : In a rigorously dried Schlenk flask, combine 2-butoxy-5-bromopyridine (1.0 equiv), arylboronic acid (1.2 equiv), and K2CO3 (2.0 equiv).

  • Catalyst Addition : Add Pd(PPh3)4 (2 mol%). Causality: The low catalyst loading and standard triphenylphosphine ligand are sufficient because the unhindered C5 position readily undergoes oxidative addition.

  • Solvent & Degassing : Add a degassed mixture of 1,4-Dioxane/H2O (4:1 v/v). Purge with Argon for 10 minutes to prevent catalyst oxidation.

  • Reaction : Heat to 80 °C for 3 hours. Validation Check: Perform TLC (Hexanes/EtOAc 4:1). The reaction is self-validating when the starting material spot (Rf ~0.6) is completely consumed, accompanied by the appearance of a distinct, UV-active product spot.

  • Workup : Cool to room temperature, partition between EtOAc and brine. Extract the aqueous layer twice with EtOAc. Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purification : Purify via flash column chromatography on silica gel.

Protocol B: Sterically Demanding Coupling of 3-Bromo-2-butoxypyridine
  • Preparation : In a Schlenk flask, combine 3-bromo-2-butoxypyridine (1.0 equiv), arylboronic acid (1.5 equiv), and K3PO4 (3.0 equiv). Causality: Boronic acid equivalents are increased to account for potential protodeboronation during the extended reaction time required for this hindered substrate.

  • Catalyst/Ligand Complex : Add Pd2(dba)3 (5 mol%) and XPhos (10 mol%). Causality: The bulky, electron-rich XPhos ligand is critical. Its dialkylbiaryl structure accelerates reductive elimination while its electron richness forces the Pd center to push electron density into the sterically hindered C3-Br antibonding orbital during oxidative addition.

  • Solvent & Degassing : Add anhydrous Toluene. Degas via three rigorous freeze-pump-thaw cycles.

  • Reaction : Heat to 110 °C for 16 hours. Validation Check: Monitor via LC-MS rather than TLC. The steric bulk often causes the product and starting material to co-elute on silica; LC-MS provides unambiguous mass-based validation of conversion.

  • Workup & Purification : Perform a standard aqueous workup followed by reverse-phase preparative HPLC to isolate the pure 3-substituted product.

Workflow Step1 Substrate Selection 5-Bromo (Standard) 3-Bromo (Hindered) Step2 Catalyst & Ligand Assembly Pd(PPh3)4 Pd2(dba)3 + XPhos Step1->Step2 Step3 Reaction Conditions 80°C, 3h 110°C, 16h Step2->Step3 Step4 Validation & Workup TLC / LC-MS Check Aqueous Extraction Step3->Step4 Step5 Purification Flash Chromatography Prep-HPLC Step4->Step5

Comparative experimental workflow for the cross-coupling of 2-alkoxy-bromopyridines.

Applications in Drug Development

The choice between these isomers dictates the substitution pattern of the resulting pharmacophore, which is highly relevant in medicinal chemistry [4].

  • 5-Substituted Pyridines : 2-Butoxy-5-bromopyridine is frequently utilized to synthesize 5-aryl-2-alkoxypyridines. Upon acidic deprotection of the butoxy group (e.g., using TFA or BBr3), these yield 5-substituted 2-pyridones. This is a privileged scaffold found in numerous therapeutics, including AMPA receptor antagonists like .

  • 3-Substituted Pyridines : 3-Bromo-2-butoxypyridine is crucial for accessing 3-substituted 2-pyridones. These motifs are heavily explored in the development of positive allosteric modulators (PAMs) for and . The initial synthetic penalty caused by steric hindrance is offset by the unique conformational constraints the 3-substituent provides within target binding pockets.

References

  • Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. The Journal of Organic Chemistry.[Link]

  • Discovery of 1,5-Disubstituted Pyridones: A New Class of Positive Allosteric Modulators of the Metabotropic Glutamate 2 Receptor. ACS Chemical Neuroscience.[Link]

  • Design and Optimization of Novel Competitive, Non-peptidic, SARS-CoV-2 Mpro Inhibitors. National Institutes of Health (NIH) / PubMed. [Link]

Safety & Regulatory Compliance

Safety

3-Bromo-2-butoxypyridine proper disposal procedures

3-Bromo-2-butoxypyridine: Comprehensive Laboratory Disposal and Safety Protocol As a Senior Application Scientist, I frequently observe laboratories treating all organic waste as a monolithic stream. However, the disposa...

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Author: BenchChem Technical Support Team. Date: April 2026

3-Bromo-2-butoxypyridine: Comprehensive Laboratory Disposal and Safety Protocol

As a Senior Application Scientist, I frequently observe laboratories treating all organic waste as a monolithic stream. However, the disposal of complex, multi-functional heterocycles like 3-Bromo-2-butoxypyridine requires a highly strategic approach. This molecule presents a trifecta of chemical disposal challenges: a halogen (bromine), a nitrogenous aromatic ring (pyridine), and a combustible ether linkage (butoxy group)[1].

Proper disposal is not merely a regulatory checkbox; it is a self-validating system designed to protect laboratory personnel from acute toxicity and shield the environment from persistent organic pollutants. This guide provides the definitive, step-by-step operational logic for handling and disposing of 3-Bromo-2-butoxypyridine safely.

Chemical Profiling & Hazard Assessment

To design a safe disposal protocol, we must first understand the causality behind the molecule's hazards. Every structural feature of 3-Bromo-2-butoxypyridine dictates a specific logistical response:

  • The Bromine Substituent (Halogenated Waste): The presence of bromine strictly categorizes this chemical as a halogenated organic waste . If halogenated compounds are incinerated at standard temperatures, they can undergo incomplete combustion, leading to the formation of highly toxic, bioaccumulative dioxins and furans[2]. Therefore, this waste must be routed to specialized facilities capable of high-temperature twin-chamber incineration.

  • The Pyridine Core (Nitrogenous Waste): Pyridine and its derivatives are notorious for their penetrating odor, central nervous system toxicity, and potential to cause liver damage upon chronic exposure[3]. Furthermore, the combustion of the nitrogen ring generates nitrogen oxides ( NOx​ ), necessitating that the disposal facility utilizes advanced exhaust scrubbing technologies[4].

  • The Butoxy Group (Combustibility): The aliphatic ether chain increases the molecule's caloric value and flammability. While less prone to rapid peroxide formation than diethyl ether, long-term storage of butoxy-derivatives still warrants caution and protection from direct light and oxygen.

Quantitative Data & Operational Parameters

Summarizing the physical and hazard properties allows for rapid operational decision-making.

Property / ParameterValue / SpecificationOperational Implication
Chemical Class Halogenated HeterocycleMust be segregated from non-halogenated solvent waste streams.
Incineration Temp > 1100°CPrevents formation of toxic dioxins and furans during destruction.
Glove Compatibility Butyl Rubber or PVANitrile is highly permeable to pyridines; do not use nitrile [5].
Extinguishing Media Dry chemical, CO2​ , FoamDo not use straight water streams; water may spread organic fires.

Operational Workflow: Step-by-Step Disposal Protocol

The following methodology provides a self-validating workflow for the routine disposal of 3-Bromo-2-butoxypyridine. Do not deviate from these segregation rules, as cross-contamination drastically increases institutional disposal costs.

Step 1: Strict Waste Segregation

  • Action: Deposit all 3-Bromo-2-butoxypyridine waste (pure liquid, reaction mixtures, or contaminated solvents) exclusively into containers designated for Halogenated Organic Waste .

  • Causality: Mixing even trace amounts of a brominated pyridine into a non-halogenated waste carboy converts the entire volume into halogenated waste. Because halogenated waste requires specialized thermal destruction, this simple error can multiply disposal costs tenfold.

Step 2: Primary Containment

  • Action: Utilize High-Density Polyethylene (HDPE) or Polytetrafluoroethylene (PTFE) receptacles for waste collection. Ensure the container has a secure, vapor-tight seal.

  • Causality: Pyridine derivatives act as aggressive solvents that can swell, soften, or degrade standard plastics like polystyrene or low-density polyethylene (LDPE) over time, leading to catastrophic secondary leaks[5].

Step 3: Regulatory Labeling

  • Action: Attach a completed Hazardous Waste label the moment the first drop of waste enters the container. Mark the primary hazards as "Toxic" and "Flammable/Combustible."

  • Causality: Unlabeled "mystery" organic waste cannot be legally transported and requires expensive analytical testing before a vendor will accept it.

Step 4: Accumulation and Storage

  • Action: Store the sealed waste container in a grounded, actively ventilated flammables cabinet. Do not store alongside strong oxidizers (e.g., nitric acid, peroxides) or strong acids[5].

  • Causality: The butoxy ether linkage is susceptible to oxidative cleavage, and the basic pyridine nitrogen can react violently with strong acids, causing rapid exothermic pressurization.

Step 5: Final Destruction (Vendor Handoff)

  • Action: Transfer the waste to a certified hazardous waste logistics provider. Ensure the manifest specifies the need for twin-chamber incineration.

  • Causality: Environmental Protection Agency (EPA) guidelines mandate that waste containing >1% halogenated organics must be incinerated at a minimum secondary combustion chamber temperature of 1100°C with a 2-second gas residence time, followed by caustic scrubbing to neutralize hydrogen bromide ( HBr ) and NOx​ emissions.

Mandatory Visualization: Disposal & Destruction Pathway

The following diagram maps the logical relationship between laboratory generation and final environmental neutralization.

G Start Waste Generation: 3-Bromo-2-butoxypyridine Segregation Segregation: Strictly Halogenated Waste Start->Segregation Identify halogen content Containment Containment: HDPE / PTFE Receptacles Segregation->Containment Prevent cross-contamination Labeling Labeling: EPA Halogenated / Toxic Containment->Labeling Seal and tag Storage Accumulation: Ventilated Flammables Cabinet Labeling->Storage Store < 90 days Transport Logistics: Certified Hazmat Transport Storage->Transport Manifest & Pickup Incineration Final Destruction: Twin-Chamber Incineration (>1100°C, 2s residence) Transport->Incineration Transfer to facility Scrubber Emission Control: Caustic Scrubber (HBr/NOx) Incineration->Scrubber Neutralize exhaust gas

Fig 1: End-to-end disposal workflow for halogenated pyridine derivatives.

Emergency Spill Response Protocol

In the event of an accidental release of 3-Bromo-2-butoxypyridine, standard organic spill kits may be insufficient due to the specific permeation risks of pyridines. Execute the following protocol immediately:

  • Evacuate and Ventilate: Clear personnel from the immediate area. Ensure the laboratory fume hoods are running at maximum capacity to draw away toxic vapors.

  • Don Specialized PPE: Standard nitrile gloves offer virtually zero breakthrough resistance to pure pyridine derivatives. Responders must wear Butyl Rubber or Polyvinyl Alcohol (PVA) gloves, along with splash goggles and a fully buttoned lab coat[5].

  • Contain the Spill: Surround the liquid with an inert, non-combustible absorbent material such as vermiculite, dry sand, or proprietary chemical spill pads[5]. Never use combustible materials like sawdust, as the mixture becomes a severe fire hazard.

  • Collect and Seal: Use non-sparking tools to scoop the saturated absorbent into a heavy-duty, sealable waste bag or HDPE bucket.

  • Decontaminate Surfaces: Wash the spill area with a mild detergent and water solution, collecting the wash water as hazardous waste, as pyridine is highly soluble in water[3].

References

  • U.S. Environmental Protection Agency (EPA) / Haryana State Pollution Control Board. "The Environment (Protection) Rules, 1986 - Halogenated Organic Waste Incineration Standards." hspcb.org.in. Available at: [Link]

  • Washington State University (WSU) Environmental Health & Safety. "Pyridine Safety and Disposal Procedures." wsu.edu. Available at:[Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR) / CDC. "Toxicological Profile for Pyridine." cdc.gov. Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes." epa.gov. Available at: [Link]

Sources

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